MTH1 activator-1
Description
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Properties
Molecular Formula |
C29H23F3N4O2 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
5-(2-isoquinolin-5-ylethynyl)-N-[4-(morpholin-4-ylmethyl)-3-(trifluoromethyl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C29H23F3N4O2/c30-29(31,32)26-16-24(8-7-23(26)19-36-12-14-38-15-13-36)35-28(37)27-9-5-20(17-34-27)4-6-21-2-1-3-22-18-33-11-10-25(21)22/h1-3,5,7-11,16-18H,12-15,19H2,(H,35,37) |
InChI Key |
CCXPYTHPMNYVFC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of MTH1 activator-1
An In-depth Technical Guide to the Mechanism of Action of MTH1 Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human MutT Homolog 1 (MTH1), also known as Nudix hydrolase 1 (NUDT1), is a crucial enzyme in the cellular defense against oxidative stress. It functions by sanitizing the nucleotide pool, specifically by hydrolyzing oxidized purine (B94841) deoxyribonucleoside triphosphates like 8-oxo-dGTP to their monophosphate forms.[1][2][3][4] This action prevents the incorporation of damaged nucleotides into DNA during replication, thereby averting mutations and maintaining genomic stability.[2][3] Given that cancer cells often exhibit high levels of reactive oxygen species (ROS) and are dependent on enzymes like MTH1 for survival, MTH1 has emerged as a promising therapeutic target.[2][3] While much focus has been on inhibiting MTH1, a novel approach involves the activation of MTH1 to potentially suppress tumorigenesis by enhancing the repair of oxidative DNA damage.[1][5] This document provides a detailed technical overview of the mechanism of action of small-molecule MTH1 activators.
Core Mechanism of Action
Small-molecule activators of MTH1 are thought to function as allosteric activators. The binding of these activators to MTH1 is believed to induce a conformational change in the enzyme, restricting it to a more active state.[1] This leads to an enhanced catalytic activity, resulting in a more efficient hydrolysis of oxidized nucleotides like 8-oxo-dGTP. By increasing the endogenous activity of MTH1, these activators reduce the levels of mutagenic nucleotides in the cellular pool, which in turn decreases the incidence of their incorporation into DNA.[1][6] The ultimate biological effect is a reduction in genomic 8-oxo-dG levels, which may help to delay or even prevent tumorigenesis.[6]
Interestingly, the initial discovery of MTH1 activators stemmed from screening libraries of kinase inhibitors, with the hypothesis that compounds targeting ATP-binding sites might also interact with the nucleotide-binding site of MTH1.[1] This led to the identification of the tyrosine kinase inhibitor nilotinib (B1678881) as an MTH1 activator.[1][5][7] Structural optimization of nilotinib and its analogs resulted in the development of more potent MTH1 activators with diminished tyrosine kinase inhibitory activity.[1]
Signaling and Functional Pathway
The activation of MTH1 by a small molecule enhances its intrinsic function within the DNA damage response pathway. The following diagram illustrates the proposed mechanism.
Caption: MTH1 activator signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data for representative MTH1 activators based on available literature.
Table 1: MTH1 Activation by Lead Compounds
| Compound | Concentration (µM) | MTH1 Activation (%) | Reference |
|---|---|---|---|
| SU0448 | 5 | 410 ± 60 | [1][5][7] |
| SU0448 | 10 | 1000 ± 100 | [1][5][7][8][9] |
| Nilotinib | 10 | >300 | [1] |
| CAY10626 | 10 | >300 | [1] |
| SC-1 | 10 | >300 |[1] |
Table 2: Cytotoxicity of Selected MTH1 Activators
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 4 | HCC1806 | MTT (72h) | 4-20 | [1] |
| Compound 26 | HCC1806 | MTT (72h) | 4-20 |[1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these findings.
MTH1 Activity Assay (ARGO Probe Assay)
The activity of MTH1 is quantified using a previously reported ARGO (ATP-Releasing Guanine Oxidation) probe assay.[1]
Principle: This assay utilizes a chimeric probe that combines 8-oxodGTP and ATP. The hydrolysis of the 8-oxodGTP portion by MTH1 leads to the release of ATP, which can then be quantified using a standard luciferase-based ATP detection kit.
Protocol Outline:
-
Pre-incubation: Recombinant MTH1 enzyme is pre-incubated with the test compound (e.g., MTH1 activator) for a specified period (e.g., 1 hour) to allow for binding and potential conformational changes.[1]
-
Reaction Initiation: The ARGO probe is added to the enzyme-compound mixture to initiate the enzymatic reaction.
-
ATP Detection: After a set incubation time, the reaction is stopped, and the amount of released ATP is measured using a commercial ATP detection reagent (e.g., containing luciferase and luciferin).
-
Quantification: The resulting luminescence is measured using a luminometer, which is proportional to the MTH1 activity.
-
Data Analysis: The activity is typically expressed as a percentage of the activity of a vehicle control (e.g., DMSO).
Cell Viability Assay (MTT Assay)
The toxicity of the MTH1 activators on cancer cell lines is assessed using a standard MTT assay.[1]
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., HCC1806 human breast cancer cell line) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the MTH1 activator or a vehicle control for a specified duration (e.g., 72 hours).[1]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Experimental Workflow
The general workflow for the discovery and validation of MTH1 activators is depicted below.
Caption: Workflow for MTH1 activator discovery and validation.
Conclusion
The development of small-molecule activators of MTH1 represents a novel strategy in cancer therapeutics, shifting the paradigm from enzyme inhibition to enhancement of a protective cellular function. The mechanism of action is proposed to be allosteric activation, leading to increased hydrolysis of oxidized nucleotides and a subsequent reduction in oxidative DNA damage. The discovery of these activators from existing kinase inhibitor libraries provides a strong starting point for further drug development. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate and develop this promising class of molecules. The potential to use MTH1 activators as a prophylactic strategy to suppress tumorigenesis in high-risk individuals is an exciting avenue for future research.[1][5][7]
References
- 1. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Repair of Oxidative DNA Damage with Small-Molecule Activators of MTH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Enhancing Repair of Oxidative DNA Damage with Small-Molecule Activators of MTH1 - ACS Chemical Biology - Figshare [figshare.com]
- 9. medchemexpress.com [medchemexpress.com]
Structural Biology of MTH1 Activator-1 Binding to MTH1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human MutT homolog 1 (MTH1) enzyme plays a critical role in sanitizing the nucleotide pool by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, thereby preventing their incorporation into DNA and mitigating mutagenesis. While much of the research focus has been on the inhibition of MTH1 for cancer therapy, recent studies have explored the potential of MTH1 activators to enhance the repair of oxidative DNA damage. This technical guide provides a comprehensive overview of the structural biology of MTH1 activator binding, with a focus on the pioneering small molecule activator, SU0448, and its analogs. In the absence of an experimentally determined structure of an MTH1-activator complex, this guide synthesizes the available biochemical and biophysical data to propose a mechanism of action and details the key experimental protocols for studying these interactions.
Introduction: MTH1 and the Significance of its Activation
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism that can induce damage to cellular components, including DNA. One of the most mutagenic DNA lesions is 8-oxo-2'-deoxyguanosine (8-oxo-dG), which can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversions. The MTH1 enzyme functions as a critical safeguard against such damage by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, preventing its incorporation into the genome.[1]
While MTH1 inhibitors have been developed with the aim of selectively killing cancer cells that have high levels of ROS, a converse strategy involves the activation of MTH1 to bolster the cellular defense against oxidative stress. This approach holds promise for preventing tumorigenesis in individuals with elevated cancer risk.[2][3] The discovery of small molecule activators of MTH1, such as those derived from tyrosine kinase inhibitors like nilotinib (B1678881), has opened new avenues for research and therapeutic development.[3][4]
Quantitative Data on MTH1 Activator-1 Binding
To date, a key MTH1 activator that has been characterized is SU0448, a derivative of the tyrosine kinase inhibitor nilotinib.[3][4][5][6] The activity of SU0448 and its analogs is typically quantified by their ability to increase the enzymatic activity of MTH1, often measured using the ARGO probe assay.
| Compound | Description | MTH1 Activation (% of control) at 10 µM | AC50 (µM) | Reference |
| SU0448 | A potent, cell-permeable MTH1 activator. | 1000 ± 100% | 5.5 | [3][4][5][6][7] |
| Nilotinib | Tyrosine kinase inhibitor, parent compound for a class of MTH1 activators. | >200% (at 200 µM) | - | [3] |
| Ponatinib (B1185) | Tyrosine kinase inhibitor, also identified as an MTH1 activator. | >300% | - | [3] |
| Compound 7 | Analog of SU0448 with high potency. | 350% (at 3 µM) | - | [3] |
| Compound 14 | Analog of SU0448 with the highest maximal activation. | 1600% | - | [3] |
| Compound 25 | Analog of SU0448 with high potency. | 350% (at 3 µM) | - | [3] |
| Compound 26 | Analog of SU0448 with high potency. | 350% (at 3 µM) | 5.0 | [3] |
| Compound 41 | Analog of SU0448 with good potency. | 400% (at 5 µM) | 5.7 | [3] |
| Compound 43 | Analog of SU0448 with good potency. | 400% (at 5 µM) | 5.5 | [3] |
Proposed Mechanism of MTH1 Activation
Currently, there is no experimentally determined three-dimensional structure of MTH1 in complex with an activator. However, based on the available data, a mechanism of allosteric activation is proposed.[3] Enzyme activators often bind to a site distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic efficiency.[3] The observation that preincubation of MTH1 with activators is necessary to observe the full activating effect supports an allosteric mechanism involving a conformational shift.[3]
Given that the initial MTH1 activators were identified from a library of kinase inhibitors, which are known to target ATP-binding sites, it is hypothesized that these activators bind to a site on MTH1 that can accommodate such structures, possibly in or near the nucleotide-binding pocket. This binding is thought to stabilize a more active conformation of the enzyme, leading to increased hydrolysis of its substrates.
Caption: Proposed allosteric activation of MTH1 by an activator molecule.
Experimental Protocols
Recombinant MTH1 Expression and Purification
A standardized protocol for obtaining purified MTH1 is essential for in vitro assays.
-
Expression:
-
The human MTH1 coding sequence is cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
-
The plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium and grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.
-
-
Purification:
-
Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), supplemented with protease inhibitors).
-
Cells are lysed by sonication or high-pressure homogenization.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble His-tagged MTH1 is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
MTH1 is eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Eluted fractions are analyzed by SDS-PAGE for purity.
-
Further purification can be achieved by size-exclusion chromatography to remove aggregates and ensure a homogenous protein preparation.
-
ARGO Probe Assay for MTH1 Activity
The ARGO (ATP-Releasing Guanine-Oxidized) probe assay is a sensitive and specific method for quantifying MTH1 activity.[2][8]
-
Principle: The assay utilizes a chimeric ARGO probe containing an 8-oxodG moiety linked to an adenosine (B11128) nucleotide. Cleavage of this probe by MTH1 releases ATP, which is then detected using a luciferase-based luminescence signal.[2][8]
-
Materials:
-
Purified recombinant MTH1 or cell/tissue lysates.
-
ARGO probe.
-
MTH1 reaction buffer (e.g., 50 mM NaCl, 10 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 1 mM DTT).
-
MTH1 activator compounds.
-
Luciferase/luciferin reagent.
-
Luminometer.
-
-
Procedure:
-
Prepare MTH1 reaction mixtures in a microplate. Each reaction should contain the MTH1 reaction buffer, a known concentration of MTH1 or cell lysate, and the ARGO probe (typically around 40 µM).
-
For testing activators, pre-incubate MTH1 with the compound for a defined period (e.g., 30-60 minutes) before adding the ARGO probe.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Transfer an aliquot of the reaction mixture to a new microplate containing the luciferase/luciferin reagent.
-
Measure the luminescence signal using a luminometer.
-
The percentage of MTH1 activation is calculated by comparing the luminescence signal in the presence of the activator to the signal in the absence of the activator (control).
-
Caption: Workflow of the ARGO probe assay for measuring MTH1 activity.
Biophysical Characterization of MTH1-Activator Interaction
While a crystal structure is not yet available, several biophysical techniques can be employed to characterize the binding of activators to MTH1.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). This technique is performed in-solution and does not require labeling of the protein or ligand.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of binding kinetics. MTH1 is immobilized on a sensor chip, and the activator is flowed over the surface. The binding and dissociation of the activator are measured, allowing for the determination of association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.
-
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures changes in the thermal stability of a protein upon ligand binding. The binding of an activator is expected to stabilize the MTH1 protein, resulting in an increase in its melting temperature (Tm). This method is useful for confirming binding and for screening compound libraries.
Structure-Activity Relationship (SAR) of MTH1 Activators
The initial discovery of nilotinib and ponatinib as MTH1 activators prompted the exploration of their analogs to identify more potent and specific activators.[3] The general scaffold of these activators can be divided into several fragments, and modifications to these fragments have provided insights into the structural requirements for MTH1 activation.
Caption: Key structural fragments influencing MTH1 activation.
Studies have shown that the MTH1 response is highly sensitive to the size and geometry of these fragments, as well as the positions of hydrophobic and polar contacts with the enzyme.[3] For instance, the presence and position of a methyl group can significantly impact activation activity.[3]
Future Directions and Conclusion
The discovery of small molecule activators of MTH1 presents a novel strategy for enhancing the cellular defense against oxidative DNA damage. While significant progress has been made in identifying and characterizing these compounds, a critical gap in our understanding remains the lack of a high-resolution structure of an MTH1-activator complex. Future research should prioritize obtaining such a structure, for instance through X-ray crystallography or cryo-electron microscopy. This will be instrumental in elucidating the precise binding site and the conformational changes that lead to MTH1 activation. Such structural insights will undoubtedly accelerate the rational design of more potent and selective MTH1 activators with therapeutic potential.
References
- 1. Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol - Protein expression and purification [depts.washington.edu]
- 4. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. A Chimeric ATP-Linked Nucleotide Enables Luminescence Signaling of Damage Surveillance by MTH1, a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human MTH1 (aa 31-150) Control Fragment Recombinant Protein (RP-89472) [thermofisher.com]
- 7. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
In Vivo Effects of MTH1 Activator-1 in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of MutT Homolog 1 (MTH1), an enzyme responsible for sanitizing oxidized nucleotide pools and preventing DNA damage, has predominantly centered on the therapeutic potential of its inhibitors in oncology. Conversely, the exploration of MTH1 activators remains a nascent field. This technical guide synthesizes the currently available information on MTH1 activators, with a primary focus on "MTH1 activator-1," a compound identified as SU0448.
A thorough review of the scientific literature reveals a significant scarcity of in vivo studies on MTH1 activators in animal models. The majority of the existing data is derived from in vitro experiments. Consequently, this guide presents the available preclinical data for MTH1 activators, alongside representative in vivo experimental protocols adapted from studies on MTH1 inhibitors, to provide a framework for future research in this area.
Introduction to MTH1 Activation
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism, and their overproduction can lead to oxidative stress, a state implicated in numerous pathologies, including cancer.[1] ROS can oxidize deoxyribonucleoside triphosphates (dNTPs) in the cellular pool, with 8-oxo-dGTP being a primary example. The incorporation of these oxidized nucleotides into DNA can lead to mutations and genomic instability.[2]
MTH1 plays a crucial role in maintaining genomic integrity by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP, into their corresponding monophosphates, thereby preventing their incorporation into DNA.[3] While cancer cells often exhibit elevated MTH1 levels to cope with increased oxidative stress, making MTH1 inhibition a viable anti-cancer strategy, the therapeutic potential of MTH1 activation is also being explored.[1] The hypothesis is that enhancing MTH1 activity could serve as a protective mechanism against mutagenesis and tumorigenesis in individuals with elevated cancer risk.[4]
"this compound" is a commercially available small molecule that has been shown to enhance the enzymatic activity of MTH1.[5] This compound is also referred to as SU0448 in the scientific literature.[4]
Quantitative Data Presentation
As of the date of this guide, published in vivo data from animal models for this compound (SU0448) is not available. The following tables summarize the reported in vitro activity of SU0448 and other identified MTH1 activators.[4]
Table 1: In Vitro Activation of Recombinant MTH1
| Compound | Concentration (µM) | MTH1 Activation (% of control) |
| SU0448 (Compound 43) | 5 | 410 ± 60 |
| 10 | 1000 ± 100 | |
| Compound 4 | 5 | >200 |
| Compound 7 | 3 | >350 |
| Compound 14 | 10 | 1600 |
| Compound 25 | 3 | >350 |
| Compound 26 | 3 | >350 |
| Compound 40 | 5 | >400 |
| Compound 41 | 5 | >400 |
Table 2: Activation of Endogenous MTH1 in HCC1806 Human Breast Cancer Cell Lysate
| Compound | Concentration (µM) | Endogenous MTH1 Activation (%) |
| SU0448 (Compound 43) | 20 | >200 |
| Compound 4 | 20 | >200 |
| Compound 7 | 20 | >200 |
| Compound 26 | 20 | 500 ± 300 |
| Compound 41 | 20 | >200 |
Experimental Protocols
In Vitro MTH1 Activity Assay (Adapted from Lee et al., 2022)[4]
This protocol describes the methodology used to screen for and quantify the activity of MTH1 activators.
-
Assay Principle: The assay utilizes a probe that releases ATP upon cleavage by MTH1. The amount of ATP produced is then quantified using a luciferase-based luminescence assay, which is directly proportional to MTH1 activity.
-
Reagents and Materials:
-
Recombinant human MTH1 protein
-
MTH1 activator compounds (e.g., SU0448) dissolved in DMSO
-
ARGO probe (MTH1 substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare a solution of recombinant MTH1 protein in assay buffer.
-
In a 384-well plate, add the MTH1 activator compound at various concentrations. Include a DMSO-only control.
-
Add the MTH1 protein solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the ARGO probe to each well.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at room temperature.
-
Stop the reaction and measure the produced ATP by adding the ATP detection reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent activation relative to the DMSO control.
-
Cellular 8-oxo-dG Immunofluorescence Assay (Adapted from Lee et al., 2022)[4]
This protocol is used to assess the effect of MTH1 activators on the levels of oxidized guanine (B1146940) in cellular DNA.
-
Cell Culture and Treatment:
-
Plate human cancer cells (e.g., HCC1806) in a multi-well imaging plate and allow them to adhere.
-
Pre-incubate the cells with the MTH1 activator (e.g., 20 µM SU0448) or DMSO for 30 minutes.
-
Induce oxidative stress by treating the cells with a ROS-generating agent (e.g., 800 µM H₂O₂) for 20 minutes in the continued presence of the activator or DMSO.
-
Replace the medium with fresh medium containing the activator or DMSO and incubate for another 30 minutes.
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate the cells with a primary antibody specific for 8-oxo-dG.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the intensity of the 8-oxo-dG staining within the nucleus of each cell.
-
Compare the levels of 8-oxo-dG in activator-treated cells versus control cells.
-
Representative In Vivo Xenograft Study Protocol for an MTH1 Modulator
The following is a generalized protocol for evaluating the efficacy of an MTH1 modulator in a mouse xenograft model. This protocol is based on common practices in preclinical oncology research and would require optimization for a specific MTH1 activator.[6][7][8]
-
Animal Model and Cell Line:
-
Animals: Immunodeficient mice (e.g., NOD-SCID or athymic nude mice), typically 6-8 weeks old.
-
Cell Line: A human cancer cell line with known characteristics regarding oxidative stress and MTH1 expression.
-
-
Tumor Implantation:
-
Culture the selected cancer cells to 70-80% confluency.
-
Harvest the cells and resuspend them in a sterile medium, potentially mixed with an extracellular matrix gel like Matrigel to improve tumor formation.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Formulation: Prepare the MTH1 activator in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Dosing: Administer the MTH1 activator at one or more dose levels, based on prior tolerability studies. The control group receives the vehicle only.
-
Schedule: Administer the treatment daily or on another optimized schedule for a defined period (e.g., 21 days).
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any clinical signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Pharmacodynamic and Biomarker Analysis:
-
Collect tumor and plasma samples at the end of the study or at specified time points.
-
Analyze tumor tissue for markers of MTH1 activity, DNA damage (e.g., 8-oxo-dG levels), and other relevant pathway modulations.
-
Analyze plasma for drug concentration to establish pharmacokinetic/pharmacodynamic relationships.
-
Visualization of Signaling Pathways and Experimental Workflows
Caption: MTH1 Activation Pathway in Oxidative Stress.
References
- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTH1 counteracts oncogenic oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 4. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ichorlifesciences.com [ichorlifesciences.com]
MTH1 Activator-1: A Technical Guide to Enhancing Nucleotide Pool Sanitation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of MTH1 Activator-1, a small molecule designed to enhance the enzymatic activity of MutT Homolog 1 (MTH1). MTH1 plays a critical role in nucleotide pool sanitation by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, thereby preventing their incorporation into DNA and mitigating genomic instability. This document details the mechanism of action of MTH1 activators, presents quantitative data on their efficacy, provides comprehensive experimental protocols for their characterization, and visualizes the relevant biological pathways. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to investigate and potentially leverage MTH1 activation for therapeutic benefit, particularly in contexts of high oxidative stress such as cancer.
Introduction: The Critical Role of MTH1 in Genome Integrity
Reactive oxygen species (ROS), byproducts of normal cellular metabolism and environmental insults, can inflict damage on various cellular components, including the free nucleotide pool. The oxidation of deoxyribonucleoside triphosphates (dNTPs), particularly the conversion of dGTP to 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP), represents a significant threat to genomic integrity. If incorporated into DNA, 8-oxo-dG can mispair with adenine, leading to G:C to T:A transversion mutations.
To counteract this, cells have evolved sophisticated "housekeeping" enzymes to sanitize the nucleotide pool. MTH1 (NUDT1), a member of the Nudix hydrolase superfamily, is a key enzyme in this process. It specifically hydrolyzes oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-hydroxy-dATP, into their corresponding monophosphates, which cannot be utilized by DNA polymerases. This action effectively prevents the incorporation of damaged bases into the genome.
Cancer cells, characterized by their high metabolic rate and dysfunctional redox regulation, often exhibit elevated levels of ROS. This creates a dependency on MTH1 for survival, as the enzyme prevents the accumulation of toxic DNA lesions and subsequent cell death. While much research has focused on inhibiting MTH1 in cancer therapy, an alternative approach involves the activation of MTH1 to bolster the cell's natural defense against oxidative damage. This compound represents a class of small molecules designed to enhance the catalytic activity of MTH1, thereby promoting more efficient sanitation of the nucleotide pool.
This compound: Mechanism of Action and Key Compounds
MTH1 activators are small molecules that bind to the MTH1 enzyme and allosterically enhance its catalytic activity. One of the pioneering examples of MTH1 activators emerged from the screening of tyrosine kinase inhibitors.
Nilotinib (B1678881): A Tyrosine Kinase Inhibitor with MTH1 Activating Properties
Nilotinib, a clinically approved tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, was identified as a direct activator of MTH1. This discovery paved the way for the development of more specific and potent MTH1 activators.
SU0448: A Potent and Specific MTH1 Activator
Through structural optimization of tyrosine kinase inhibitor analogs, compounds with diminished kinase inhibitory activity but potent MTH1 activation were developed. A key example is SU0448 , which can be considered a prototypical "this compound". This compound has been shown to induce a significant, dose-dependent increase in MTH1's enzymatic activity. At a concentration of 10 μM, SU0448 can enhance MTH1 activity by approximately 1000 ± 100%[1][2][3].
Quantitative Data on MTH1 Activators
The efficacy of MTH1 activators can be quantified through various in vitro and cellular assays. The following tables summarize key quantitative data for representative MTH1 activators.
| Compound | Assay Type | Metric | Value | Reference |
| SU0448 | MTH1 Enzymatic Activity | % Activation (at 10 µM) | 1000 ± 100% | [1][2][3] |
| MTH1 Enzymatic Activity | % Activation (at 5 µM) | 410 ± 60% | [1][2][3] | |
| Cellular 8-oxo-dG Levels | Fold Reduction | ~1.5 to 5-fold | [4] | |
| Nilotinib | MTH1 Enzymatic Activity | % Activation | Data not specified | [1] |
Table 1: In Vitro and Cellular Activity of MTH1 Activators
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize MTH1 activators.
MTH1 Enzymatic Activity Assay (ARGO Probe-Based)
This assay quantifies MTH1 activity by measuring the production of ATP from a chimeric ATP-releasing guanine (B1146940) oxidation (ARGO) probe. The ARGO probe contains an 8-oxodGTP moiety that is a substrate for MTH1. Upon cleavage by MTH1, ATP is released and can be detected using a luciferase-based system.
Materials:
-
Recombinant human MTH1 protein
-
ARGO probe (custom synthesis)
-
MTH1 reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
MTH1 activator compound (e.g., SU0448) dissolved in DMSO
-
Luciferase/luciferin reagent (e.g., Promega CellTiter-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing MTH1 reaction buffer, recombinant MTH1 protein (e.g., 5 nM), and the ARGO probe (e.g., 1 µM).
-
Add the MTH1 activator compound at various concentrations (e.g., 0.1 to 10 µM) or DMSO as a vehicle control to the reaction mixture in the 96-well plate.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Add the luciferase/luciferin reagent to each well according to the manufacturer's instructions.
-
Incubate for a further 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent activation relative to the DMSO control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cultured cells (e.g., a cancer cell line)
-
MTH1 activator compound (e.g., SU0448) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against MTH1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Treat cultured cells with the MTH1 activator compound or DMSO for a specified time (e.g., 1 hour).
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble MTH1 in each sample by SDS-PAGE and Western blotting.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the activator indicates target engagement.
Nucleotide Pool Analysis by LC-MS/MS
This method allows for the quantification of dNTPs, including oxidized species like 8-oxo-dGTP, in cellular extracts.
Materials:
-
Cultured cells
-
MTH1 activator compound
-
Cold methanol (B129727) (60-80%) for extraction
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate columns and mobile phases for nucleotide separation
Procedure:
-
Culture cells and treat them with the MTH1 activator or vehicle control.
-
Rapidly harvest the cells and quench metabolic activity.
-
Extract the nucleotides by adding cold methanol and incubating on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the nucleotide pool.
-
Analyze the extracts using an LC-MS/MS system. The separation is typically achieved using a C18 column with an ion-pairing agent in the mobile phase.
-
Quantify the levels of dNTPs and oxidized dNTPs by comparing them to known standards.
Signaling Pathways and Logical Relationships
The activation of MTH1 has a direct impact on the signaling pathways related to oxidative stress and DNA damage response.
Caption: MTH1 activation pathway in response to oxidative stress.
This diagram illustrates how reactive oxygen species (ROS) lead to the oxidation of dGTP to 8-oxo-dGTP within the nucleotide pool. MTH1 hydrolyzes 8-oxo-dGTP, preventing its incorporation into DNA. This compound enhances this protective mechanism, thereby promoting genome integrity.
Caption: Experimental workflow for MTH1 activator characterization.
This workflow outlines the key experimental stages in the identification and validation of MTH1 activators, from initial screening to the assessment of cellular effects.
Conclusion and Future Directions
This compound and similar compounds represent a novel strategy for modulating the cellular response to oxidative stress. By enhancing the natural defense mechanism of nucleotide pool sanitation, these molecules have the potential to protect cells from the mutagenic consequences of ROS. This technical guide provides a foundational understanding and practical methodologies for researchers interested in this burgeoning field.
Future research should focus on the development of even more potent and selective MTH1 activators. A deeper understanding of the long-term consequences of sustained MTH1 activation in various cell types is also crucial. Furthermore, exploring the therapeutic potential of MTH1 activators in diseases characterized by high oxidative stress, beyond cancer, could open up new avenues for drug development. The tools and techniques described herein will be instrumental in advancing these research endeavors.
References
- 1. A Chimeric ATP-Linked Nucleotide Enables Luminescence Signaling of Damage Surveillance by MTH1, a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Part I: enhancing repair of oxidate DNA damage with small molecule activators of MTH1; part II: development of 2'OH acylating probes for detection of RNA-small molecule interactions and cellular delivery of mRNA | Stanford Digital Repository [purl.stanford.edu]
- 4. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the MTH1 Pathway for Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integrity of the cellular nucleotide pool is paramount for genomic stability. In environments of high oxidative stress, such as within tumor cells, reactive oxygen species (ROS) can damage deoxynucleoside triphosphates (dNTPs), leading to the formation of mutagenic lesions like 8-oxo-dGTP. The enzyme MutT Homolog 1 (MTH1), a member of the Nudix hydrolase superfamily, plays a critical "housekeeping" role by sanitizing the nucleotide pool, hydrolyzing oxidized dNTPs to prevent their incorporation into DNA.[1][2] Cancer cells, characterized by elevated ROS levels, exhibit a pronounced dependency on MTH1 for survival, making it a compelling target for anticancer therapies.[3][4] This guide explores the therapeutic potential of targeting the MTH1 pathway, focusing on the prevailing strategy of MTH1 inhibition. It provides an in-depth overview of the underlying biology, quantitative data on key inhibitors, detailed experimental protocols, and visualizations of the relevant cellular and experimental workflows.
The Therapeutic Rationale: MTH1 Inhibition
The central therapeutic hypothesis is that inhibiting MTH1 will lead to the accumulation of oxidized nucleotides in cancer cells.[5] The subsequent incorporation of these damaged bases into DNA during replication results in DNA damage, cell cycle arrest, and ultimately, selective cancer cell death.[4][6] Normal cells, with their lower levels of ROS and less reliance on MTH1, are expected to be less affected, providing a therapeutic window.[3]
While the concept of "MTH1 activation" was explored, the overwhelming scientific consensus and available data support inhibition as the therapeutically viable strategy. A niche study did report that certain tyrosine kinase inhibitors could activate MTH1, suggesting a potential, albeit less explored, avenue for decreasing mutagenic nucleotides.[7] However, the primary focus of drug development remains on potent and selective MTH1 inhibitors.
MTH1 Signaling and Damage Prevention Pathway
MTH1 functions as a critical node in the cellular defense against oxidative stress. Its primary role is to cleanse the dNTP pool, preventing the incorporation of damaged bases into newly synthesized DNA.
Caption: MTH1 sanitizes the nucleotide pool by hydrolyzing oxidized dNTPs.
Quantitative Data: MTH1 Inhibitors
A range of small molecule inhibitors targeting MTH1 have been developed. Their potency is typically evaluated through biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key metric.[8] It is important to note that reported IC50 values can vary based on assay conditions.[9]
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| (S)-crizotinib | MTH1 | 7.2 - 330 | Biochemical/Enzymatic | [10][11] |
| TH588 | MTH1 | ~5 | Biochemical | [1] |
| TH1579 (Karonudib) | MTH1 | < 10 | Biochemical | [12] |
| AZ19 | MTH1 | 0.9 | Enzymatic | [1] |
| JNJ-42041935 | MTH1 | 15 | Enzymatic | [13] |
| Imiquimod | MTH1 | ~500 | Enzymatic | [1] |
| Ganoderic Acid Jc | MTH1 | 8,300 | Cell-based | [14] |
Key Experimental Protocols
Verifying the efficacy and mechanism of action of MTH1 inhibitors requires robust experimental protocols. Below are methodologies for two critical assays: the MTH1 Enzymatic Assay and the Cellular Thermal Shift Assay (CETSA).
This protocol measures the catalytic activity of MTH1 by detecting the inorganic phosphate (B84403) (Pi) released upon the hydrolysis of its substrate, 8-oxo-dGTP.[10]
Objective: To determine the IC50 value of a test compound against MTH1.
Materials:
-
Recombinant MTH1 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 40 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
8-oxo-dGTP substrate
-
Test compound (e.g., (S)-crizotinib) dissolved in DMSO
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Assay Plate Setup:
-
Add 25 µL of the diluted compound or vehicle control to the appropriate wells of a 96-well plate.
-
Include "no enzyme" wells for background correction and "no inhibitor" wells for determining 100% enzyme activity.[10]
-
-
Enzyme Addition: Add 25 µL of diluted MTH1 enzyme (e.g., final concentration 0.5-2 nM) to all wells except the "no enzyme" control.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Add 50 µL of the 8-oxo-dGTP substrate solution to all wells to start the reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes. This time may require optimization.
-
Reaction Termination and Detection: Stop the reaction by adding 50 µL of the phosphate detection reagent. Incubate at room temperature for 20-30 minutes for color development.[10]
-
Data Acquisition: Measure the absorbance at a wavelength of ~620 nm.
-
Data Analysis: After subtracting the background, calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the results and fit to a dose-response curve to determine the IC50 value.
Caption: Workflow for MTH1 enzymatic activity and inhibition assay.
CETSA is a powerful method to verify target engagement in intact cells.[15] It relies on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[16]
Objective: To confirm that a test compound binds to MTH1 in a cellular environment.
Materials:
-
Cultured cells (e.g., U2OS, SW480)
-
Test compound and vehicle control (DMSO)
-
PBS with protease inhibitors
-
Lysis buffer
-
PCR tubes and thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western Blotting (SDS-PAGE, PVDF membrane, primary anti-MTH1 antibody, secondary antibody, detection reagents)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control at 37°C for a specified duration (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step.[16][17]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble protein fraction. Quantify and normalize the protein concentration for all samples.
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for MTH1.
-
Incubate with a corresponding secondary antibody and visualize the bands.
-
-
Data Analysis: Quantify the intensity of the MTH1 band at each temperature for both the vehicle- and compound-treated samples. Plot the band intensity versus temperature. A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement.[17]
Caption: Generalized workflow for a Western Blot-based CETSA experiment.
Conclusion and Future Directions
The targeting of MTH1, primarily through inhibition, represents a promising and selective strategy for cancer therapy. The dependence of ROS-laden cancer cells on MTH1 for survival provides a clear therapeutic rationale. While initial clinical trials have presented challenges, the biological foundation remains strong.[5] Future research should focus on developing inhibitors with improved pharmacological properties, identifying predictive biomarkers to select patient populations most likely to respond (e.g., those with high KRAS-driven oxidative stress), and exploring synergistic combinations with other DNA damage response inhibitors or ROS-inducing agents.[18][19] The protocols and data presented in this guide offer a foundational framework for researchers dedicated to advancing this therapeutic modality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sinobiological.com [sinobiological.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 6. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Targeting human MutT homolog 1 (MTH1) for cancer eradication: current progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Effects of MTH1 Activator-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human MutT homolog 1 (MTH1) enzyme plays a critical role in sanitizing the nucleotide pool by hydrolyzing oxidized purine (B94841) deoxynucleoside triphosphates, thereby preventing their incorporation into DNA and mitigating oxidative DNA damage. While much of the research focus has been on the therapeutic potential of MTH1 inhibition in cancer, recent studies have explored the effects of MTH1 activation. This technical guide provides an in-depth overview of the core downstream signaling effects of MTH1 activator-1, a small molecule designed to enhance the enzymatic activity of MTH1. We will delve into the quantitative data from key experiments, provide detailed experimental protocols, and visualize the associated signaling pathways.
Introduction to MTH1 and Oxidative Stress
Reactive oxygen species (ROS) are natural byproducts of cellular metabolism and can induce damage to cellular macromolecules, including DNA. One of the most common forms of oxidative DNA damage is the formation of 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-dG), a mutagenic lesion that can lead to G>T transversions if not repaired.[1] MTH1, a member of the Nudix hydrolase superfamily, prevents the incorporation of oxidized nucleotides like 8-oxo-dGTP into DNA by hydrolyzing them into their monophosphate forms.[2] Cancer cells, with their elevated metabolic rates, often exhibit high levels of ROS, making them particularly reliant on MTH1 for survival.[3]
This compound: Mechanism of Action
This compound is a small molecule identified as an activator of the MTH1 enzyme. A study by Lee et al. (2022) reported the development of such activators, including the compound SU0448, which demonstrated significant enhancement of endogenous MTH1 activity.[1][4] The primary and most direct effect of this compound is the potentiation of MTH1's enzymatic function, leading to a significant reduction in the levels of 8-oxo-dG within cellular DNA.[1][4][5] This suggests a potential therapeutic strategy for preventing mutagenesis and tumorigenesis in individuals at high risk.[4][6]
Downstream Signaling Effects of MTH1 Activation
While the direct downstream signaling pathways modulated by MTH1 activation are still an emerging area of research, we can infer the likely consequences based on the known roles of MTH1 in cellular homeostasis and the effects observed upon its inhibition. The primary consequence of MTH1 activation is a reduction in oxidative DNA damage. This can, in turn, influence several key signaling pathways.
Attenuation of DNA Damage Response (DDR) Pathways
By preventing the incorporation of oxidized nucleotides, MTH1 activation is expected to reduce the burden on DNA repair pathways. This would lead to decreased activation of key DDR proteins such as ATM, ATR, and DNA-PK, and consequently, their downstream effectors like CHK1, CHK2, and p53.
Modulation of Pro-Survival and Proliferation Pathways
In cancer cells, MTH1 inhibition has been shown to impact pro-survival pathways like PI3K/AKT and proliferation pathways such as MAPK/ERK.[7] Conversely, by reducing oxidative stress and maintaining genomic integrity, MTH1 activation may contribute to normal cellular homeostasis and potentially suppress the oncogenic signaling that is often driven by ROS. For instance, in KRAS-driven cancers, MTH1 suppression leads to decreased Akt signaling.[2] Therefore, MTH1 activation could potentially lead to a more regulated state of these pathways in pre-cancerous or high-risk cells.
References
- 1. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Repair of Oxidative DNA Damage with Small-Molecule Activators of MTH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace at KOASAS: Enhancing Repair of Oxidative DNA Damage with Small-Molecule Activators of MTH1 [koasas.kaist.ac.kr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
Methodological & Application
Application Notes and Protocols for MTH1 Activator-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MutT Homolog 1 (MTH1), also known as Nudix hydrolase 1 (NUDT1), is a crucial enzyme in cellular defense against oxidative stress. It functions by sanitizing the cellular nucleotide pool, hydrolyzing oxidized purine (B94841) deoxyribonucleoside triphosphates such as 8-oxo-dGTP.[1][2][3][4] This action prevents the incorporation of damaged bases into DNA during replication, thereby mitigating mutations and maintaining genomic stability.[3][4] Cancer cells, often characterized by high levels of reactive oxygen species (ROS), exhibit a greater reliance on MTH1 for survival, making it an attractive therapeutic target.[3][5][6]
MTH1 activator-1 and its more potent analog, SU0448, are small molecules designed to enhance the enzymatic activity of MTH1.[4][7][8][9][10] By upregulating the repair of the oxidatively damaged nucleotide pool, these activators can be valuable research tools to investigate the biological consequences of enhanced DNA damage repair and to explore potential therapeutic strategies for preventing tumorigenesis.[4][7] These application notes provide detailed protocols for the use of this compound and its analogs in cell culture experiments.
Mechanism of Action
This compound enhances the endogenous activity of the MTH1 enzyme.[7] This leads to a more efficient hydrolysis of oxidized nucleotides, such as 8-oxo-dGTP, into their monophosphate forms. By reducing the concentration of these mutagenic precursors in the nucleotide pool, the activator helps to decrease the incidence of their incorporation into DNA, thus lowering the levels of oxidative DNA damage, measured as 8-oxo-dG foci in the cellular DNA.[4][7]
Quantitative Data Summary
The following tables summarize the reported in vitro and cellular activities of MTH1 activators.
Table 1: In Vitro Activation of Recombinant MTH1
| Compound | Concentration (µM) | MTH1 Activation (%) |
| SU0448 | 5 | 410 ± 60 |
| SU0448 | 10 | 1000 ± 100 |
Data sourced from Lee Y, et al. ACS Chem Biol. 2022.[4]
Table 2: Cellular Activity of MTH1 Activators in HCC1806 Cells
| Compound | Concentration (µM) | Endogenous MTH1 Activation (%) | IC50 (72h MTT Assay, µM) |
| Compound 4 | 20 | >200 | 4 - 8 |
| Compound 7 | 20 | >200 | 10 - 38 |
| Compound 26 | 20 | 500 ± 300 | 4 - 8 |
| Compound 41 | 20 | >200 | 10 - 38 |
| Compound 43 (SU0448) | 20 | >200 | 10 - 38 |
Data sourced from Lee Y, et al. ACS Chem Biol. 2022.[4]
Signaling Pathway and Experimental Workflow
MTH1 Signaling Pathway
The following diagram illustrates the role of MTH1 in the DNA damage repair pathway and the effect of an MTH1 activator.
Caption: MTH1 pathway showing sanitization of the oxidized dNTP pool.
Experimental Workflow for this compound
This diagram outlines a typical workflow for a cell culture experiment using an MTH1 activator.
Caption: General experimental workflow for using this compound in cell culture.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (e.g., SU0448), dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final solvent concentration should be consistent across all wells and typically ≤ 0.1%.
-
Remove the old medium and add 100 µL of the medium containing the desired concentrations of the activator or vehicle control to the respective wells.
-
Incubate for 72 hours.[4]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Immunofluorescence Staining for 8-oxo-dG
This protocol is for visualizing and quantifying oxidative DNA damage.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
This compound
-
Oxidative stress-inducing agent (e.g., H2O2)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against 8-oxo-dG
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a 24-well plate.
-
Pre-incubate cells with the desired concentration of this compound (e.g., 20 µM SU0448) or vehicle for 30 minutes.[4]
-
Induce oxidative stress by treating cells with an agent like H2O2 (e.g., 800 µM) in the presence of the activator or vehicle for 20 minutes.[4]
-
Remove the stressor and replace with fresh medium containing the activator or vehicle for a recovery period of 30 minutes.[4]
-
-
Fixation and Permeabilization:
-
Wash cells twice with cold PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against 8-oxo-dG (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of 8-oxo-dG foci within the nuclei using image analysis software (e.g., ImageJ).
-
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for the utilization of this compound in cell culture. These tools can aid in elucidating the intricate roles of nucleotide pool sanitization in maintaining genome integrity and its potential as a target for therapeutic intervention. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enhancing Repair of Oxidative DNA Damage with Small-Molecule Activators of MTH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Part I: enhancing repair of oxidate DNA damage with small molecule activators of MTH1; part II: development of 2'OH acylating probes for detection of RNA-small molecule interactions and cellular delivery of mRNA | Stanford Digital Repository [purl.stanford.edu]
Application Notes and Protocols for MTH1 Activator-1 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MutT Homolog 1 (MTH1), also known as NUDT1, is a crucial enzyme in the cellular defense against oxidative stress. It functions by sanitizing the nucleotide pool, specifically by hydrolyzing oxidized purine (B94841) deoxyribonucleotides like 8-oxo-dGTP to their monophosphate form.[1][2] This action prevents the incorporation of damaged bases into DNA, thereby safeguarding genomic integrity.[3][4] In the context of cancer, tumor cells often exhibit high levels of reactive oxygen species (ROS), leading to an increased reliance on MTH1 to mitigate DNA damage and support proliferation.[4][5][6] While much of the cancer research focus has been on MTH1 inhibition, the activation of MTH1 presents a novel therapeutic hypothesis. The rationale is that enhancing the repair of oxidative DNA damage could be a prophylactic strategy to suppress tumorigenesis, particularly in individuals with elevated cancer risk.[7][8]
MTH1 activator-1 is a small molecule designed to enhance the endogenous activity of the MTH1 enzyme.[9] By boosting MTH1's enzymatic function, it aims to reduce the levels of mutagenic oxidized nucleotides in the cellular pool, thereby decreasing the rate of DNA mutations that can lead to cancer.[7] These application notes provide an overview of the mechanism of action, key experimental data, and detailed protocols for the utilization of this compound and related compounds in cancer research models.
Mechanism of Action
MTH1 activators, such as this compound and the structurally optimized compound SU0448, function by directly binding to the MTH1 enzyme and enhancing its catalytic activity.[7][9] This leads to a more efficient hydrolysis of oxidized dNTPs, primarily 8-oxo-dGTP, into 8-oxo-dGMP, which is then targeted for degradation.[1] By reducing the concentration of 8-oxo-dGTP in the nucleotide pool, the likelihood of its misincorporation into DNA by polymerases during replication is significantly decreased.[7] This enhanced cleansing of the nucleotide pool is hypothesized to lower the frequency of G>T transversions, a common mutation found in various cancers.[7]
The following diagram illustrates the signaling pathway of MTH1 and the proposed mechanism of this compound.
Caption: MTH1 pathway and the intervention point of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for MTH1 activators in cancer research models.
| Compound | Assay | Cell Line/System | Concentration | Result | Reference |
| SU0448 | MTH1 Activation | In vitro | 10 µM | 1000 ± 100% activation | [7][8] |
| SU0448 | MTH1 Activation | In vitro | 5 µM | 410 ± 60% activation | [7][8] |
| Compound 4 | Cell Viability (MTT) | HCC1806 (Breast Cancer) | 72 h | IC50: 4-8 µM | [7] |
| Compound 26 | Cell Viability (MTT) | HCC1806 (Breast Cancer) | 72 h | IC50: 4-8 µM | [7] |
| Compound 7 | Cell Viability (MTT) | HCC1806 (Breast Cancer) | 72 h | IC50: 10-38 µM | [7] |
| Compound 41 | Cell Viability (MTT) | HCC1806 (Breast Cancer) | 72 h | IC50: 10-38 µM | [7] |
| Compound 43 | Cell Viability (MTT) | HCC1806 (Breast Cancer) | 72 h | IC50: 10-38 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of this compound.
In Vitro MTH1 Enzyme Activity Assay
This protocol is designed to quantify the activation of MTH1 enzymatic activity by a test compound.
Principle: The assay measures the amount of inorganic phosphate (B84403) released from the hydrolysis of 8-oxo-dGTP by MTH1.
Materials:
-
Recombinant human MTH1 protein
-
8-oxo-dGTP substrate
-
This compound or other test compounds
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 40 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Malachite Green Phosphate Assay Kit
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant MTH1 protein, and the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 8-oxo-dGTP to a final concentration of 100 µM.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Measure the absorbance at 620-640 nm using a plate reader.
-
Calculate the amount of phosphate released based on a standard curve.
-
Determine the percentage of MTH1 activation relative to the vehicle control.
Cellular 8-oxo-dG Quantification Assay
This protocol measures the levels of 8-oxo-dG, a marker of oxidative DNA damage, in cellular DNA following treatment with an MTH1 activator.
Principle: This assay utilizes immunofluorescence or ELISA-based methods to detect and quantify 8-oxo-dG within the genomic DNA of treated cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
DNA extraction kit
-
Anti-8-oxo-dG antibody
-
Secondary antibody conjugated to a fluorescent probe or HRP
-
For Immunofluorescence: Mounting medium with DAPI
-
For ELISA: ELISA plate, coating buffer, blocking buffer, substrate solution
Procedure (Immunofluorescence):
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24-72 hours).
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 5% BSA.
-
Incubate with a primary antibody against 8-oxo-dG.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity of 8-oxo-dG staining per nucleus using image analysis software.
Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of MTH1 activators on cancer and non-cancerous cell lines.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer and non-cancerous cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating an MTH1 activator in a cancer research model.
Caption: A generalized workflow for the preclinical evaluation of MTH1 activators.
Conclusion
The application of this compound in cancer research models is an emerging area with the potential to offer a novel chemopreventive strategy. By enhancing the innate cellular mechanisms for repairing oxidative DNA damage, these compounds aim to reduce the accumulation of mutagenic lesions that drive tumorigenesis. The protocols and data presented here provide a framework for researchers to investigate the utility of MTH1 activation in various cancer contexts. Further studies, particularly in in vivo models, are warranted to fully elucidate the therapeutic potential of this approach.
References
- 1. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellarisbio.com [cellarisbio.com]
- 3. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening of MTH1 Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
MutT Homolog 1 (MTH1), also known as NUDT1, is a crucial enzyme in the nucleotide pool sanitization pathway.[1] It hydrolyzes oxidized purine (B94841) deoxyribonucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA.[1][2] This function is particularly critical in cancer cells, which exhibit high levels of reactive oxygen species (ROS) and a corresponding increase in oxidized nucleotides.[2][3] While MTH1 inhibition has been explored as a cancer therapy, recent research suggests that activating MTH1 could be a promising strategy to mitigate oxidative DNA damage and potentially suppress tumorigenesis in individuals at high risk.[4][5]
These application notes provide detailed protocols for developing and executing high-throughput screens (HTS) to identify and characterize small molecule activators of MTH1.
MTH1 Signaling Pathway in Nucleotide Pool Sanitization
MTH1 plays a vital role in preventing mutations by cleansing the nucleotide pool of damaged precursors. Elevated ROS levels, common in cancer cells, lead to the oxidation of deoxynucleoside triphosphates (dNTPs). MTH1 specifically hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP, preventing its incorporation into DNA by polymerases.[1][2] If incorporated, 8-oxo-dG can mispair with adenine, leading to G:C to T:A transversion mutations.[2] By sanitizing the nucleotide pool, MTH1 reduces the burden on downstream DNA repair pathways and helps maintain genomic stability.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Enhancing Repair of Oxidative DNA Damage with Small-Molecule Activators of MTH1 - ACS Chemical Biology - Figshare [figshare.com]
- 6. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 7. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of MTH1 Activator-1: Application Notes and Protocols for Efficacy and Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of application notes and detailed protocols for the preclinical evaluation of MTH1 Activator-1, a novel therapeutic agent designed to enhance the enzymatic activity of MutT Homolog 1 (MTH1). MTH1 is a critical enzyme in the nucleotide pool sanitization pathway, responsible for hydrolyzing oxidized purine (B94841) nucleoside triphosphates and preventing their incorporation into DNA.[1][2][3][4] Increased levels of reactive oxygen species (ROS) in cancer cells lead to a higher burden of oxidized nucleotides, making them particularly vulnerable to DNA damage.[1][2][5] While MTH1 inhibition has been explored as a strategy to selectively kill cancer cells, this protocol focuses on the therapeutic potential of activating MTH1 to suppress tumorigenesis by reducing the frequency of mutagenic nucleotides entering the DNA.[6][7] The following protocols outline key in vitro and in vivo experiments to assess the efficacy, mechanism of action, pharmacokinetics, and safety of this compound.
Introduction to MTH1 and the Rationale for Activation
MutT Homolog 1 (MTH1), also known as NUDT1, is a pyrophosphatase that plays a crucial role in maintaining genomic integrity.[2][8] It sanitizes the cellular nucleotide pool by hydrolyzing oxidized deoxyribonucleoside triphosphates (dNTPs), such as 8-oxo-dGTP and 2-OH-dATP, to their corresponding monophosphates.[1][3][9] This action prevents the incorporation of these damaged and mutagenic bases into DNA during replication.[1][3]
Cancer cells are characterized by high levels of oxidative stress due to their altered metabolism and hyperactive signaling pathways.[1][2] This results in an increased concentration of oxidized dNTPs.[5] Consequently, cancer cells are often more dependent on MTH1 activity for survival than normal cells.[3] While inhibition of MTH1 has been pursued as a therapeutic strategy to induce DNA damage and selectively kill cancer cells, an alternative approach is the activation of MTH1.[5][10] Enhancing MTH1's enzymatic activity could potentially serve as a chemopreventive strategy by reducing the baseline mutation rate and suppressing the initiation and progression of tumors.[6][7] this compound is a small molecule designed to allosterically enhance the catalytic efficiency of MTH1.
MTH1 Signaling and Mechanism of Action
MTH1 is a key node in the cellular response to oxidative stress. Its activity is particularly critical in cells with high levels of ROS, which are often driven by oncogenic signaling pathways such as RAS, PI3K/AKT, and MAPK/ERK.[1][5] By hydrolyzing oxidized dNTPs, MTH1 prevents their incorporation into DNA, thus averting DNA damage, mutations, and subsequent cell death or senescence.[8] The following diagram illustrates the central role of MTH1 in this process and the proposed mechanism of this compound.
Caption: MTH1 signaling pathway and the role of this compound.
In Vitro Efficacy and Mechanism of Action Studies
MTH1 Enzymatic Activity Assay
Objective: To quantify the in vitro effect of this compound on the enzymatic activity of recombinant human MTH1.
Protocol:
-
Reagents: Recombinant human MTH1 protein, 8-oxo-dGTP substrate, reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT), this compound, and a pyrophosphate detection kit.
-
Procedure: a. Prepare a serial dilution of this compound in the reaction buffer. b. In a 96-well plate, add 10 µL of each dilution of the activator. c. Add 20 µL of recombinant MTH1 protein (final concentration, e.g., 5 nM) to each well and incubate for 1 hour at room temperature to allow for binding.[6] d. Initiate the reaction by adding 20 µL of 8-oxo-dGTP substrate (final concentration, e.g., 100 µM). e. Incubate the plate at 37°C for 30 minutes. f. Stop the reaction and measure the amount of inorganic pyrophosphate generated using a commercial detection kit according to the manufacturer's instructions.[9]
-
Data Analysis: Calculate the percentage of MTH1 activation relative to the vehicle control. Determine the EC50 (half-maximal effective concentration) of this compound.
| Compound | EC50 (µM) | Max Activation (%) |
| This compound | [Value] | [Value] |
| Negative Control | N/A | 100 (baseline) |
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with endogenous MTH1 in intact cells.
Protocol:
-
Cell Culture: Culture a human cancer cell line with known MTH1 expression (e.g., SW480) to 80-90% confluency.
-
Treatment: Treat the cells with this compound (at various concentrations) or vehicle control for 2 hours.
-
Heating: Harvest the cells, resuspend them in PBS, and aliquot them into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Western Blot: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation. Analyze the soluble fraction by Western blot using an anti-MTH1 antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble MTH1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Cellular 8-oxo-dG Incorporation Assay
Objective: To assess the ability of this compound to reduce the levels of 8-oxo-dG in genomic DNA upon oxidative challenge.
Protocol:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., U2OS) in 6-well plates. Pre-treat the cells with this compound or vehicle for 24 hours.
-
Oxidative Challenge: Induce oxidative stress by treating the cells with a ROS-generating agent (e.g., 100 µM H₂O₂) for 1 hour.
-
DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit, ensuring minimal oxidation during the process.
-
8-oxo-dG Quantification: Measure the levels of 8-oxo-dG in the genomic DNA using an ELISA-based kit or by LC-MS/MS for higher accuracy.
-
Data Analysis: Normalize the 8-oxo-dG levels to the total amount of dG. Compare the levels of 8-oxo-dG in activator-treated versus vehicle-treated cells.
| Treatment | Oxidative Challenge | 8-oxo-dG / 10^6 dG | % Reduction |
| Vehicle | No | [Value] | N/A |
| Vehicle | Yes | [Value] | 0 |
| This compound (1 µM) | Yes | [Value] | [Value] |
| This compound (10 µM) | Yes | [Value] | [Value] |
In Vivo Efficacy Studies
Xenograft Tumor Models
Objective: To evaluate the in vivo efficacy of this compound in preventing or slowing tumor growth in a xenograft model. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized.[11][12][13][14][15]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation:
-
Treatment: Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses). Administer the treatment via the desired route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
Tumor Measurement: Measure tumor volume using calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size, or at the end of the study period. Collect tumors for further analysis (e.g., immunohistochemistry for 8-oxo-dG).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) percentage.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | TGI (%) |
| Vehicle Control | N/A | [Value] | 0 |
| This compound | [Low Dose] | [Value] | [Value] |
| This compound | [High Dose] | [Value] | [Value] |
| Positive Control | [Dose] | [Value] | [Value] |
Pharmacokinetic and Toxicology Studies
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical species (e.g., mice, rats).[16][17][18]
Protocol:
-
Animal Model: Use male and female mice or rats.
-
Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.[19]
| Parameter | IV | PO |
| Cmax | [Value] ng/mL | [Value] ng/mL |
| Tmax | N/A | [Value] h |
| AUC(0-inf) | [Value] ngh/mL | [Value] ngh/mL |
| T½ (half-life) | [Value] h | [Value] h |
| Bioavailability (%) | N/A | [Value] |
Preliminary Toxicology Studies
Objective: To assess the safety profile of this compound and determine the maximum tolerated dose (MTD).[20]
Protocol:
-
Animal Model: Use healthy mice or rats.
-
Dose Escalation: Administer increasing doses of this compound to different groups of animals.
-
Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Endpoint: At the end of the study (e.g., 14 days), collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy.
-
Data Analysis: Determine the MTD, defined as the highest dose that does not cause significant toxicity.
Experimental Workflow
The following diagram outlines the overall preclinical experimental workflow for the evaluation of this compound.
Caption: Preclinical experimental workflow for this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its in vitro and in vivo efficacy, mechanism of action, and safety profile, researchers can build a robust data package to support its further development as a novel cancer therapeutic or chemopreventive agent. Successful completion of these studies will be critical in determining the clinical potential of MTH1 activation as a therapeutic strategy.
References
- 1. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 2. MTH1 as a Chemotherapeutic Target: The Elephant in the Room [mdpi.com]
- 3. A Chimeric ATP-Linked Nucleotide Enables Luminescence Signaling of Damage Surveillance by MTH1, a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crownbio.com [crownbio.com]
- 13. startresearch.com [startresearch.com]
- 14. Patient-Derived Xenograft Tumor Models | Abnova [abnova.com]
- 15. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. lovelacebiomedical.org [lovelacebiomedical.org]
- 18. allucent.com [allucent.com]
- 19. Pharmacokinetics - Toxicology Research Laboratory [trl.uic.edu]
- 20. hoeford.com [hoeford.com]
MTH1 Activator-1: Application in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. A key pathological feature shared among these disorders is elevated oxidative stress, which leads to damage of cellular macromolecules, including nucleic acids. The accumulation of oxidized nucleotides, such as 8-oxo-2'-deoxyguanosine triphosphate (8-oxo-dGTP), in the cellular pool is highly mutagenic and can be incorporated into DNA, leading to mutations and cell death.
MTH1 (MutT Homolog 1), a nudix hydrolase, plays a critical role in sanitizing the nucleotide pool by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, thereby preventing their incorporation into DNA and RNA.[1][2] This function is particularly crucial in postmitotic neurons for protecting against oxidative stress-induced damage. Studies have shown that MTH1-deficient mice exhibit increased accumulation of 8-oxoguanine (8-oxoG) in the brain and are more susceptible to neurotoxic insults, suggesting a protective role for MTH1 in the nervous system.[3]
MTH1 activator-1 and its analogs, such as SU0448, are small molecules that have been identified to enhance the enzymatic activity of MTH1.[1][2] While initially explored in the context of cancer research, the ability of these activators to bolster the cellular defense against oxidative damage presents a promising therapeutic strategy for neurodegenerative diseases. By upregulating the repair of the oxidatively damaged nucleotide pool, MTH1 activators may mitigate neuronal damage and slow disease progression.
Mechanism of Action
This compound is believed to allosterically bind to the MTH1 enzyme, inducing a conformational change that enhances its catalytic activity.[1] This leads to a more efficient hydrolysis of oxidized dNTPs, such as 8-oxo-dGTP, into their monophosphate forms. This action prevents the incorporation of these damaged bases into nuclear and mitochondrial DNA during replication and repair processes, thus preserving genomic integrity and promoting neuronal survival in the face of oxidative stress.
Potential Applications in Neurodegenerative Disease Research
-
Neuroprotection Studies: Investigating the protective effects of this compound against oxidative stress-induced neuronal death in in vitro and in vivo models of neurodegenerative diseases.
-
Target Validation: Using this compound as a chemical probe to further validate MTH1 as a therapeutic target for neurodegeneration.
-
Drug Discovery: Serving as a lead compound for the development of more potent and specific MTH1 activators with improved blood-brain barrier permeability for therapeutic use.
-
Biomarker Studies: Assessing the impact of MTH1 activation on biomarkers of oxidative stress and DNA damage in neuronal models.
Quantitative Data
The following tables summarize the in vitro activation of MTH1 by various small molecules, including Nilotinib and its analog SU0448 (also referred to as compound 43 in the source). This data is derived from a study focused on enhancing the repair of oxidative DNA damage.[1][2]
Table 1: MTH1 Activation by Selected Compounds [1]
| Compound | Concentration (µM) | MTH1 Activation (%) |
| Nilotinib | 10 | >300 |
| CAY10626 | 10 | >300 |
| SC-1 | 10 | >300 |
| Tunicamycin | 10 | >300 |
Table 2: MTH1 Activation by Optimized Analogs [1]
| Compound | Concentration (µM) | MTH1 Activation (%) |
| SU0448 (Compound 43) | 10 | 1000 ± 100 |
| SU0448 (Compound 43) | 5 | 410 ± 60 |
| Compound 4 | 10 | ~800 |
| Compound 7 | 3 | ~350 |
| Compound 14 | 10 | ~1600 |
| Compound 25 | 3 | ~350 |
| Compound 26 | 3 | ~350 |
| Compound 40 | 5 | ~400 |
| Compound 41 | 5 | ~400 |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Primary Neuronal Cultures
This protocol describes a method to assess the neuroprotective effects of this compound against oxidative stress in primary cortical neurons.
Materials:
-
This compound (e.g., SU0448)
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
Cell viability assay (e.g., MTT or LDH assay kit)
-
Reagents for immunocytochemistry (e.g., anti-MAP2 antibody, DAPI)
-
Fluorescence microscope
Procedure:
-
Primary Neuron Culture:
-
Isolate cortical neurons from E18 rat embryos following standard protocols.
-
Plate dissociated neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well in supplemented Neurobasal medium.
-
Culture neurons for 7-10 days in a humidified incubator at 37°C and 5% CO₂ to allow for maturation.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound in pre-warmed culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Pre-treat the mature neuronal cultures with the this compound for 24 hours. Include a vehicle control (DMSO) group.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ or 6-OHDA in culture medium.
-
After the 24-hour pre-treatment, expose the neurons to the oxidative stressor for a pre-determined time (e.g., 100 µM H₂O₂ for 4 hours). Include a control group that is not exposed to the stressor.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Following the oxidative stress challenge, measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize, and block. Incubate with a primary antibody against a neuronal marker (e.g., MAP2) followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Microscopy: Acquire images using a fluorescence microscope and quantify neuronal survival by counting the number of MAP2-positive cells.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the measurement of intracellular ROS levels in neuronal cells treated with an MTH1 activator and subjected to oxidative stress.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
This compound
-
Oxidative stressor (e.g., H₂O₂)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture neuronal cells in a 96-well black, clear-bottom plate.
-
Pre-treat the cells with this compound at various concentrations for 24 hours.
-
-
ROS Probe Loading:
-
Wash the cells with warm PBS.
-
Incubate the cells with 10 µM H2DCFDA in PBS for 30 minutes at 37°C in the dark.
-
-
Oxidative Stress Induction and Measurement:
-
Wash the cells with PBS to remove the excess probe.
-
Add fresh culture medium containing the oxidative stressor (e.g., H₂O₂).
-
Immediately measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a fluorescence plate reader. Kinetic readings can be taken over time.
-
Protocol 3: Quantification of 8-oxo-dG in Genomic DNA
This protocol describes the quantification of 8-oxo-dG, a marker of oxidative DNA damage, in neuronal cells treated with an MTH1 activator.
Materials:
-
Neuronal cells
-
This compound
-
Oxidative stressor (e.g., H₂O₂)
-
DNA extraction kit
-
8-oxo-dG ELISA kit or LC-MS/MS system
Procedure:
-
Cell Culture, Treatment, and DNA Extraction:
-
Culture neuronal cells in 6-well plates and treat with this compound and an oxidative stressor as described in Protocol 1.
-
Harvest the cells and extract genomic DNA using a commercial DNA extraction kit, ensuring minimal oxidative damage during the extraction process.
-
-
Quantification of 8-oxo-dG:
-
ELISA: Use a competitive ELISA kit for 8-oxo-dG quantification according to the manufacturer's protocol. This involves immobilizing 8-oxo-dG, adding the DNA samples and an anti-8-oxo-dG antibody, followed by a secondary antibody conjugated to an enzyme for colorimetric detection.
-
LC-MS/MS (Liquid Chromatography-Mass Spectrometry): For more sensitive and accurate quantification, digest the DNA to nucleosides and analyze the levels of 8-oxo-dG relative to deoxyguanosine using LC-MS/MS.
-
Visualizations
Caption: MTH1 activation pathway in neuroprotection.
Caption: Experimental workflow for testing this compound.
References
Troubleshooting & Optimization
refining assays for MTH1 activity in the presence of activators
This technical support center provides troubleshooting guidance and frequently asked questions for researchers refining assays to measure the activity of MutT homolog 1 (MTH1), particularly in the presence of activating compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during MTH1 activity assays, especially when screening for or characterizing activators.
| Issue | Possible Cause | Recommended Solution |
| High background signal in "no enzyme" control wells | Contamination of reagents with inorganic phosphate (B84403) (Pi) or ATP. | Use high-purity reagents and dedicated, sterile consumables. Prepare fresh buffers. Consider treating buffers with a phosphate-binding resin. For luminescence assays, ensure the ATP-depleted lysate preparation is efficient.[1] |
| Intrinsic fluorescence or absorbance of the test compound. | Run a parallel assay plate without the MTH1 substrate to measure the compound's intrinsic signal and subtract this from the experimental wells. | |
| Low signal-to-noise ratio | Suboptimal enzyme concentration or activity. | Titrate the MTH1 enzyme to determine the optimal concentration that yields a robust signal within the linear range of the assay. Ensure the enzyme is properly stored and handled to maintain activity. |
| Incorrect buffer composition or pH. | Optimize the assay buffer. A common buffer includes 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2, and 1 mM DTT.[1] The pH can be critical for MTH1 activity.[2] | |
| Assay variability between replicates | Inaccurate pipetting, especially of small volumes. | Use calibrated pipettes and prepare a master mix for reagents where possible to minimize pipetting errors.[3] |
| Incomplete mixing of reagents in wells. | Gently tap or use an orbital shaker to ensure thorough mixing of reagents after each addition. | |
| Temperature fluctuations during incubation. | Ensure a stable and consistent incubation temperature. Use a calibrated incubator or water bath.[3] | |
| "Bell-shaped" dose-response curve with activators | Substrate depletion at high activator concentrations. | Reduce the enzyme concentration or the incubation time. Alternatively, increase the initial substrate (e.g., 8-oxo-dGTP) concentration, ensuring it remains below the level of substrate inhibition. |
| Activator interfering with the detection method at high concentrations. | For colorimetric phosphate assays, high concentrations of colored compounds can interfere. For luminescence assays, the compound may inhibit luciferase. Run appropriate controls to test for interference. | |
| Activator shows no effect in cellular assays | Poor cell permeability of the compound. | Assess the compound's physicochemical properties and consider chemical modifications to improve permeability. |
| Compound is rapidly metabolized or effluxed from cells. | Use metabolic inhibitors or efflux pump inhibitors in co-treatment experiments to investigate these possibilities. | |
| The targeted activation mechanism is not relevant in the cellular context. | Investigate the downstream cellular effects of MTH1 activation, such as changes in the levels of oxidized nucleotides in DNA.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the common substrates for MTH1 activity assays?
A1: The most commonly used substrate for MTH1 is 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP).[5][6] Other oxidized purine (B94841) nucleoside triphosphates such as 2-hydroxy-dATP (2-OH-dATP) can also be used, as MTH1 exhibits broad substrate specificity.[2][7]
Q2: Which detection method is more suitable for screening MTH1 activators: colorimetric or luminescence?
A2: For high-throughput screening and sensitive detection, luminescence-based assays, such as the ARGO probe assay, are generally superior.[1][4][8] The ARGO assay provides a direct measurement of MTH1 activity by linking the hydrolysis of a chimeric nucleotide to ATP generation, which is then detected by luciferase.[1][8] This method is often more sensitive and less prone to interference from colored compounds than traditional colorimetric assays that measure inorganic phosphate release.[1]
Q3: Why is pre-incubation of the MTH1 enzyme with a potential activator important?
A3: Pre-incubation of the MTH1 enzyme with the test compound before adding the substrate is often necessary, especially for allosteric activators.[4] This allows time for the activator to bind to the enzyme and induce a conformational change that enhances its catalytic activity. A pre-incubation time of 15 to 60 minutes at room temperature is a common starting point.[4][5]
Q4: How can I be sure that the observed increase in signal is due to MTH1 activation and not an artifact?
A4: To validate a potential MTH1 activator, it is crucial to perform several control experiments. These include:
-
Testing for assay interference: Run the assay in the absence of MTH1 to see if the compound directly affects the detection system.
-
Using a catalytically dead MTH1 mutant: A true activator should not produce a signal with an inactive enzyme.
-
Orthogonal assays: Confirm the activation using a different assay format (e.g., confirm a hit from a colorimetric assay with a luminescence assay).
-
Cellular target engagement: Use techniques like the cellular thermal shift assay (CETSA) to confirm that the compound binds to MTH1 in a cellular environment.[9]
Q5: What is a suitable final concentration of DMSO in the assay?
A5: The final concentration of dimethyl sulfoxide (B87167) (DMSO) in the assay should be kept low, typically not exceeding 1%, as higher concentrations can inhibit enzyme activity.[5] It is important to maintain the same DMSO concentration across all wells, including controls, to avoid solvent-induced artifacts.
Experimental Protocols
Protocol 1: MTH1 Activity Assay using a Colorimetric Phosphate Detection Method
This protocol is adapted for the screening of MTH1 activators by measuring the release of inorganic phosphate (Pi) upon the hydrolysis of 8-oxo-dGTP.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT. Store at 4°C.
- MTH1 Enzyme: Dilute recombinant human MTH1 in cold Assay Buffer to a final concentration of 1-4 nM. Keep on ice.
- 8-oxo-dGTP Substrate: Prepare a 200 µM stock solution in Assay Buffer. Store in aliquots at -20°C.
- Test Compounds (Activators): Prepare a stock solution in 100% DMSO. Create a serial dilution in Assay Buffer to the desired concentrations.
- Phosphate Detection Reagent: Prepare according to the manufacturer's instructions (e.g., a malachite green-based reagent).
2. Assay Procedure (96-well plate format):
- Add 25 µL of the diluted test compound solutions to the appropriate wells. For control wells (no compound), add 25 µL of Assay Buffer with the corresponding DMSO concentration.
- Add 25 µL of the diluted MTH1 enzyme solution to all wells except the "no enzyme" control wells. To the "no enzyme" wells, add 25 µL of Assay Buffer.
- Gently tap the plate to mix and pre-incubate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
- Initiate the reaction by adding 50 µL of the 8-oxo-dGTP substrate solution to all wells. The final reaction volume is 100 µL.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction and detect the released phosphate by adding 100 µL of the phosphate detection reagent to each well.
- Incubate at room temperature for 20-30 minutes for color development.
- Measure the absorbance at a wavelength of 620 nm using a microplate reader.
3. Data Analysis:
- Subtract the average absorbance of the "no enzyme" control wells from all other wells.
- Calculate the percentage of MTH1 activation for each compound concentration relative to the "no inhibitor" control (100% activity).
Protocol 2: MTH1 Activity Assay using the Luminescence-Based ARGO Probe
This protocol is a more sensitive method for quantifying MTH1 activity and is well-suited for activator studies.[1][4][8]
1. Reagent Preparation:
- ARGO Assay Buffer: 50 mM NaCl, 10 mM Tris-HCl (pH 7.9), 10 mM MgCl₂, 1 mM DTT.[1]
- MTH1 Enzyme: Dilute recombinant human MTH1 in ARGO Assay Buffer.
- ARGO Probe: Prepare a stock solution of the chimeric ATP-linked nucleotide probe.
- Test Compounds (Activators): Prepare serial dilutions in ARGO Assay Buffer with a constant percentage of DMSO.
- Luciferase Detection Reagent: Prepare a commercial luciferase/luciferin reagent according to the manufacturer's instructions.
2. Assay Procedure (384-well plate format):
- Add 5 µL of the diluted test compound solutions to the appropriate wells.
- Add 5 µL of the diluted MTH1 enzyme solution to each well.
- Pre-incubate the plate at room temperature for 1 hour.[4]
- Initiate the reaction by adding 10 µL of the ARGO probe solution (final concentration ~40 µM).[1]
- Incubate at 30°C for 1 hour.[8]
- Add 20 µL of the luciferase detection reagent to each well.
- Incubate for 5 minutes at room temperature to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- Subtract the background luminescence from wells containing an MTH1 inhibitor (e.g., (S)-crizotinib) to determine the MTH1-specific signal.[8]
- Plot the percentage of activation against the logarithm of the activator concentration to determine the EC₅₀.
Visualizations
Caption: MTH1 sanitizes the nucleotide pool by hydrolyzing oxidized dNTPs.
Caption: A generalized workflow for an MTH1 enzymatic assay with an activator.
Caption: A logical approach to troubleshooting common MTH1 assay issues.
References
- 1. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for hMTH1's broad substrate specificity revealed - ecancer [ecancer.org]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MTH1 Substrate Recognition—An Example of Specific Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Chimeric ATP-Linked Nucleotide Enables Luminescence Signaling of Damage Surveillance by MTH1, a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating MTH1 activator-1 toxicity in primary cells
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering toxicity when using MTH1 Activator-1, particularly in primary cell cultures. Primary cells are often more sensitive to chemical treatments than immortalized cell lines, and careful optimization is crucial for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of MTH1 and this compound?
MTH1 (MutT Homolog 1) is a crucial enzyme that sanitizes the cellular nucleotide pool.[1][2][3] It works by hydrolyzing oxidized deoxyribonucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into DNA during replication.[1][4][5] This action safeguards DNA integrity and prevents mutations.[1] this compound is a small molecule designed to enhance the endogenous activity of the MTH1 enzyme.[4] The intended therapeutic goal of activating MTH1 is to bolster the cell's natural defense against oxidative DNA damage, which could be a strategy to delay or prevent tumorigenesis.[4][5]
Q2: Why am I observing toxicity in primary cells when MTH1 activation should be protective?
While MTH1's primary role is protective, the toxicity observed with this compound in sensitive primary cells is likely due to off-target effects or supraphysiological activation levels not tolerated by normal cells. Potential causes include:
-
Off-Target Kinase Inhibition: The compound was developed from structural optimization of tyrosine kinase inhibitors, and may retain some activity against other kinases, leading to toxicity.[5][6]
-
Induction of Oxidative Stress: Some MTH1 modulators have been shown to inadvertently produce reactive oxygen species (ROS), which can overwhelm cellular defenses.[7][8]
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to primary cells at higher concentrations.[9]
-
High Compound Concentration: The effective concentration for MTH1 activation might be close to the cytotoxic threshold for the specific primary cell type being used.[10]
Q3: What are the immediate first steps to troubleshoot toxicity?
If you observe significant cell death, the following are the recommended initial troubleshooting steps:
-
Verify Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically ≤0.1% for sensitive primary cells. Always include a "vehicle-only" control group.[9]
-
Perform a Dose-Response Curve: Test a broad range of this compound concentrations, spanning several orders of magnitude (e.g., from 10 nM to 100 µM), to determine the precise concentration at which toxicity occurs (IC50) and the concentration that provides the desired effect (EC50).[10]
-
Reduce Exposure Time: Decrease the incubation time of the compound with the cells. It's possible that a shorter exposure is sufficient to achieve MTH1 activation without inducing significant toxicity.[10]
Troubleshooting Guide: High Cell Toxicity
This guide provides a systematic approach to diagnosing and mitigating unexpected cytotoxicity.
Problem: Massive and rapid cell death is observed after treatment.
This issue often points to either an overly high compound concentration or an issue with the experimental setup.
Troubleshooting Workflow
Data Presentation: Illustrative Experimental Outcomes
The following tables represent typical data from optimization experiments.
Table 1: Dose-Response of this compound on Primary Human Fibroblasts (48h)
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 0.1 | 98.2 | ± 5.1 |
| 1.0 | 91.5 | ± 6.2 |
| 5.0 | 75.4 | ± 7.8 |
| 10.0 | 48.9 | ± 8.1 |
| 25.0 | 15.3 | ± 4.3 |
| 50.0 | 5.1 | ± 2.0 |
Table 2: Effect of N-Acetylcysteine (NAC) Co-treatment on Viability (48h)
| Treatment Group | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | ± 4.1 |
| 10 µM this compound | 49.5 | ± 7.5 |
| 1 mM NAC | 99.1 | ± 3.8 |
| 10 µM this compound + 1 mM NAC | 85.3 | ± 6.3 |
Visualizing the Mechanism of Action & Toxicity
The intended goal of this compound is to boost a protective cellular pathway. However, observed toxicity suggests an unintended, off-target pathway is also being engaged.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Primary Cells
Objective: To determine the concentration of this compound that reduces primary cell viability by 50%.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., sterile DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 1:3 or 1:10 dilution series starting from a high concentration (e.g., 100 µM) down to the nanomolar range.
-
Controls: Prepare a "Vehicle Control" containing the highest concentration of DMSO used in the dilutions and a "No Treatment Control" with medium only.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the diluted compound or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for a standard duration (e.g., 24, 48, or 72 hours) under normal cell culture conditions (37°C, 5% CO2).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time for the assay, measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Mitigating Toxicity with an Antioxidant Co-treatment
Objective: To assess if an antioxidant can rescue cells from this compound-induced toxicity.
Materials:
-
Same as Protocol 1
-
N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Experimental Groups: Prepare media for four experimental groups:
-
Group A: Vehicle Control
-
Group B: this compound at a toxic concentration (e.g., its IC50 or 2x IC50 value)
-
Group C: NAC only (e.g., 1-5 mM final concentration)
-
Group D: this compound (same concentration as Group B) + NAC (same concentration as Group C)
-
-
Treatment: Treat the cells with the prepared media. For Group D, the antioxidant can be added just before or at the same time as the compound.
-
Incubation: Incubate for the same duration as the initial toxicity experiment (e.g., 48 hours).
-
Viability Assay & Analysis: Perform the cell viability assay and analyze the data as described in Protocol 1. Compare the viability of Group D to Group B to determine if NAC provides a protective effect.
References
- 1. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MTH1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Part I: enhancing repair of oxidate DNA damage with small molecule activators of MTH1; part II: development of 2'OH acylating probes for detection of RNA-small molecule interactions and cellular delivery of mRNA | Stanford Digital Repository [purl.stanford.edu]
- 7. OGG1 co-inhibition antagonizes the tumor-inhibitory effects of targeting MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
strategies to enhance the potency of MTH1 activator-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving MTH1 activator-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that enhances the enzymatic activity of MutT Homolog 1 (MTH1).[1][2] The MTH1 enzyme is a critical component of the cellular antioxidant defense system.[3] It sanitizes the deoxynucleoside triphosphate (dNTP) pool by hydrolyzing oxidized purine (B94841) nucleotides, such as 8-oxo-dGTP, into their monophosphate forms.[4][5][6] This action prevents the incorporation of damaged bases into DNA during replication, thereby reducing the risk of mutations and maintaining genomic stability.[3][5] By upregulating MTH1's activity, this compound aims to decrease the levels of mutagenic oxidized nucleotides in DNA, which may be a strategy to suppress tumorigenesis in individuals with elevated cancer risks.[7][8][9]
Q2: What is the rationale for using an MTH1 activator in research?
A2: While much research has focused on MTH1 inhibitors for cancer therapy, MTH1 activators are valuable tools to probe the cellular and biological effects of upregulating oxidative damage repair.[1][2] Cancer cells often exhibit high levels of reactive oxygen species (ROS), leading to an increased burden of oxidized nucleotides.[1][3][10] While cancer cells can become dependent on MTH1 for survival, the hypothesis behind MTH1 activation is that enhancing the repair of the dNTP pool in individuals at high risk could be a preventative strategy against tumorigenesis.[7][8] MTH1 activators can be used to study the consequences of enhanced dNTP pool sanitation and its impact on mutagenesis, cellular senescence, and the development of cancer.[7]
Q3: What are the known signaling pathways associated with MTH1 activity?
A3: MTH1 activity is interconnected with several key oncogenic signaling pathways. Its expression is often upregulated in response to oxidative stress generated by pathways such as RAS, MYC, NF-κB, and PI3K/AKT.[4][11] In turn, MTH1 can influence these pathways. For instance, in non-small cell lung cancer, MTH1 has been shown to promote the activities of the MAPK and PI3K/AKT pathways, facilitating cell proliferation and invasion.[4] By maintaining lower levels of DNA damage, MTH1 can help sustain oncogenic signaling that is dependent on a certain level of ROS.[11]
MTH1 Signaling and dNTP Pool Sanitation
Caption: MTH1 signaling pathway and the effect of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or low MTH1 activity observed in in-vitro enzymatic assays.
-
Potential Cause 1: Suboptimal enzyme concentration or incubation time.
-
Solution: Optimize the concentration of recombinant MTH1 enzyme used in the assay. Perform a titration experiment to find the optimal concentration that yields a robust signal. Similarly, optimize the reaction incubation time to ensure the reaction has proceeded sufficiently without reaching saturation.[12]
-
-
Potential Cause 2: Improper reagent mixing or pipetting inaccuracies.
-
Solution: Ensure all reagents are thoroughly mixed before use. Use calibrated pipettes to minimize variability in reagent volumes. When setting up the assay, ensure gentle but complete mixing in the wells.[12]
-
-
Potential Cause 3: Activator-enzyme pre-incubation is necessary.
-
Solution: MTH1 activators may function as allosteric activators, requiring a pre-incubation step with the enzyme to allow for binding and conformational change.[7] Incubate the MTH1 enzyme with the this compound for a set period (e.g., 15-60 minutes) at room temperature before initiating the reaction by adding the substrate.[7][12]
-
-
Potential Cause 4: Incorrect buffer composition.
-
Solution: Verify the composition of the assay buffer. A typical buffer for MTH1 activity includes Tris-HCl, NaCl, MgCl₂, DTT, and a surfactant like Tween 20.[13] Magnesium is a critical cofactor for MTH1 activity.
-
Issue 2: High background signal in cellular lysate MTH1 activity assays (e.g., ARGO assay).
-
Potential Cause 1: Presence of endogenous ATP in cell lysates.
-
Solution: If using an ATP-based detection method like the ARGO assay, it is crucial to deplete endogenous ATP from the cell lysates before the assay. This can be achieved by incubating the lysate with an ATP-depleting enzyme cocktail.
-
-
Potential Cause 2: Activity of other cellular enzymes.
-
Solution: To determine the MTH1-specific signal, include a control where the reaction is performed in the presence of a potent MTH1 inhibitor (e.g., (S)-crizotinib or TH588).[5][14] The signal remaining after inhibition can be considered background, which should be subtracted from the total signal.[5]
-
Issue 3: No significant decrease in cellular 8-oxo-dG levels after treatment with this compound.
-
Potential Cause 1: Insufficient cellular uptake or bioavailability of the activator.
-
Solution: Verify the solubility of this compound in your cell culture medium. The final DMSO concentration should typically be kept low (e.g., <0.5%) to avoid solvent-induced cellular stress.[12] You may need to optimize the concentration of the activator and the treatment duration.
-
-
Potential Cause 2: Low basal levels of oxidative stress in the cell line.
-
Solution: The effect of an MTH1 activator will be more pronounced in cells with higher levels of reactive oxygen species (ROS) and consequently, a higher burden of oxidized dNTPs.[7] Consider using a cell line known to have high basal ROS or co-treating with a mild oxidative stress-inducing agent to create a larger dynamic range for observing the activator's effect.
-
-
Potential Cause 3: Issues with the 8-oxo-dG detection method.
-
Solution: Quantification of 8-oxo-dG can be challenging. Ensure your chosen method (e.g., ELISA, immunofluorescence, LC-MS/MS) is validated and performed with appropriate controls to prevent artifactual oxidation of guanine (B1146940) during sample processing.[15][16] For immunofluorescence, ensure proper cell fixation and permeabilization. For ELISA or LC-MS/MS, ensure complete DNA digestion.[16][17]
-
Quantitative Data: Structure-Activity Relationship (SAR) of MTH1 Activators
The following table summarizes the MTH1 activation data for a series of compounds developed through the structural optimization of tyrosine kinase inhibitors. This data illustrates the structure-activity relationship and the potency of different analogs.[7]
| Compound ID | R¹ Group | R² Group | R³ Group | % MTH1 Activation at 3 µM | % MTH1 Activation at 5 µM | % MTH1 Activation at 10 µM |
| 7 | 3-pyridinyl | 3-CF₃-4-CH₃-phenyl | H | 350 ± 30 | 410 ± 10 | 450 ± 10 |
| 14 | 4-CH₃-phenyl | 3-CF₃-4-CH₃-phenyl | H | 280 ± 20 | 500 ± 40 | 1600 ± 100 |
| 25 | 4-CH₃-phenyl | 3-CF₃-4-CH₃-phenyl | 4-CH₃-piperazinyl | 380 ± 20 | 420 ± 10 | 430 ± 10 |
| 26 | 4-CH₃-phenyl | 3-CF₃-4-CH₃-phenyl | 4-ethyl-piperazinyl | 350 ± 20 | 400 ± 10 | 400 ± 10 |
| 40 | 4-CH₃-phenyl | 3-CF₃-4-CH₃-phenyl | 4-morpholinyl | 310 ± 10 | 400 ± 20 | 400 ± 10 |
| 41 | 4-CH₃-phenyl | 3-CF₃-4-CH₃-phenyl | 4-(2-hydroxyethyl)-piperazinyl | 280 ± 20 | 410 ± 20 | 430 ± 10 |
| SU0448 (43) | 4-CH₃-phenyl | 3-CF₃-4-CH₃-phenyl | 4-(2-methoxyethyl)-piperazinyl | 320 ± 20 | 410 ± 60 | 1000 ± 100 |
% activity relative to control (-activator). Errors are standard deviations from three measurements. Data extracted from Lee Y, et al. ACS Chem Biol. 2022.[7]
Experimental Protocols
Protocol 1: In Vitro MTH1 Enzymatic Activity Assay (Colorimetric)
This protocol is adapted from a method for assessing MTH1 activity by measuring the release of inorganic phosphate (B84403) (Pi).[12]
Materials:
-
Recombinant human MTH1 enzyme
-
This compound
-
8-oxo-dGTP substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the activator in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Dilute the MTH1 enzyme in cold Assay Buffer to the desired final concentration (e.g., 0.5-2 nM).
-
Prepare the 8-oxo-dGTP substrate solution in Assay Buffer (e.g., 200 µM final concentration).
-
-
Assay Plate Setup:
-
Add 25 µL of the diluted activator solutions or vehicle control (Assay Buffer with DMSO) to the wells of a 96-well plate.
-
Include controls: "no enzyme" for background and "no activator" for 100% activity.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the diluted MTH1 enzyme solution to each well (except "no enzyme" controls, add Assay Buffer instead).
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes.[12]
-
-
Reaction Initiation:
-
Add 50 µL of the 8-oxo-dGTP substrate solution to all wells to start the reaction. The final volume will be 100 µL.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 30 minutes. This time may need optimization.[12]
-
-
Detection:
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control from all other wells.
-
Calculate the percentage of MTH1 activation relative to the "no activator" control.
-
Protocol 2: Quantification of 8-oxo-dG in Cellular DNA by ELISA
This protocol provides a general workflow for quantifying 8-oxo-dG using a competitive ELISA kit.[17][18]
Materials:
-
Cultured cells treated with this compound or vehicle.
-
DNA extraction kit.
-
Nuclease P1.
-
Alkaline phosphatase.
-
8-oxo-dG ELISA kit.
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment:
-
DNA Extraction:
-
Harvest the cells and extract genomic DNA using a commercial kit, following the manufacturer's instructions. It is critical to prevent artifactual DNA oxidation during this process.[16]
-
-
DNA Digestion:
-
Digest the extracted DNA to single nucleosides.
-
Incubate the DNA sample with nuclease P1 at 37°C for 2 hours.
-
Add alkaline phosphatase and incubate for another 1-2 hours at 37°C.
-
-
ELISA Assay:
-
Perform the ELISA according to the kit manufacturer's protocol. This typically involves:
-
Preparing 8-oxo-dG standards.
-
Adding standards and digested DNA samples to a microplate pre-coated with an 8-oxo-dG antibody.
-
Adding a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the 8-oxo-dG standards.
-
Determine the concentration of 8-oxo-dG in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the 8-oxo-dG amount to the total amount of DNA used in the assay.
-
Experimental Workflow Diagrams
Caption: Workflow for the in vitro MTH1 enzymatic activity assay.
Caption: Workflow for quantifying cellular 8-oxo-dG levels via ELISA.
References
- 1. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Chimeric ATP-Linked Nucleotide Enables Luminescence Signaling of Damage Surveillance by MTH1, a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased MTH1-specific 8-oxodGTPase activity is a hallmark of cancer in colon, lung and pancreatic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing Repair of Oxidative DNA Damage with Small-Molecule Activators of MTH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MTH1 Substrate Recognition—An Example of Specific Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells [jove.com]
- 18. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of MTH1 Activator-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MTH1 activator-1 (also known as SU0448) with other small molecule activators of the human MutT homolog 1 (MTH1) enzyme. The focus is on validating the specificity of this compound through supporting experimental data, detailed protocols, and pathway visualizations. This information is intended to assist researchers in making informed decisions when selecting tool compounds for studying the therapeutic potential of MTH1 activation.
MTH1 Signaling Pathway and the Role of Activators
MTH1 is a crucial enzyme in the cellular defense against oxidative stress. It sanitizes the nucleotide pool by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP, preventing their incorporation into DNA and thus averting mutations and cell death.[1] Cancer cells, often characterized by high levels of reactive oxygen species (ROS), show an increased reliance on MTH1 for survival.[2] While much research has focused on MTH1 inhibitors for cancer therapy, MTH1 activators are being explored as a potential strategy to enhance the repair of oxidative DNA damage and suppress tumorigenesis in individuals at high risk.[3][4]
MTH1 activators are small molecules that enhance the enzymatic activity of MTH1, leading to a more efficient removal of mutagenic oxidized nucleotides from the cellular pool. This guide focuses on this compound (SU0448) and compares its performance with other identified activators.
Figure 1. MTH1 pathway and activator intervention.
Comparative Analysis of MTH1 Activators
The following tables summarize the quantitative data comparing this compound (SU0448/compound 43) with other MTH1 activators, based on data from Lee et al., 2022.[3]
MTH1 Activation Potency
This table presents the in vitro activation of MTH1 by various compounds at different concentrations. The data shows that while other compounds may exhibit higher maximal activation at a single high concentration (e.g., compound 14), this compound (SU0448/compound 43) demonstrates robust activation at multiple concentrations.
| Compound | MTH1 Activation at 3 µM (% of control) | MTH1 Activation at 5 µM (% of control) | MTH1 Activation at 10 µM (% of control) | AC50 (µM) [95% CI] |
| This compound (43) | Not Tested | 410 ± 60 | 1000 ± 100 | 5.5 [4.8, 6.2] |
| Compound 4 | Not Tested | Not Tested | Not Tested | 3.5 [2.7, 4.1] |
| Compound 7 | 350 or better | Not Tested | Not Tested | 2.6 [1.9, 3.2] |
| Compound 14 | Not Tested | Not Tested | 1600 | Not Tested |
| Compound 25 | 350 or better | Not Tested | Not Tested | Not Tested |
| Compound 26 | 350 or better | Not Tested | Not Tested | 5.0 [4.4, 5.9] |
| Compound 41 | Not Tested | 400 or better | Not Tested | 5.7 [5.0, 6.5] |
Data extracted from Lee et al., 2022. AC50 represents the concentration required to achieve 50% of the maximal activation.[3]
Specificity Profile: Off-Target Kinase Activity
To assess the specificity of this compound, its activity against a panel of ten clinically relevant kinases was evaluated. The data below indicates that this compound (SU0448/compound 43) exhibits minimal off-target kinase inhibition compared to the parent compounds (Nilotinib and Ponatinib) and other tested activators, highlighting its superior specificity.
| Kinase Target | % Inhibition by this compound (SU0448/cpd 43) at 10 µM | % Inhibition by Compound 4 at 10 µM | % Inhibition by Compound 7 at 10 µM | % Inhibition by Compound 26 at 10 µM | % Inhibition by Compound 41 at 10 µM |
| ABL1 | Weak or absent | Weak or absent | Weak or absent | Weak or absent | Weak or absent |
| EGFR | Weak or absent | Weak or absent | Weak or absent | Weak or absent | Weak or absent |
| FGFR1 | Weak or absent | Weak or absent | Weak or absent | Weak or absent | Weak or absent |
| JAK2 | Weak or absent | Weak or absent | Weak or absent | Weak or absent | Weak or absent |
| KIT | Weak or absent | >80% | Weak or absent | Weak or absent | Weak or absent |
| PDGFRα | Weak or absent | >80% | Weak or absent | Weak or absent | Weak or absent |
| MET | Minimal activity | 660-2000% (activation) | 660-2000% (activation) | 660-2000% (activation) | 660-2000% (activation) |
| Aurora A | Minimally affected | Minimally affected | Minimally affected | Minimally affected | Minimally affected |
| PIK3CA | Minimally affected | Minimally affected | Minimally affected | Minimally affected | Minimally affected |
| BRAF | Maintained at a relatively high level | Maintained at a relatively high level | Maintained at a relatively high level | Maintained at a relatively high level | Maintained at a relatively high level |
Data summarized from Lee et al., 2022. The study notes that compound 43 displayed the least kinase activity of the group tested.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are summaries of the key experimental protocols used to assess the potency and specificity of MTH1 activators.
MTH1 Activity Assay (ARGO Probe-Based)
This assay quantifies MTH1 activity by measuring the release of ATP from a chimeric ARGO (ATP-releasing guanine-oxidized) probe.[5] The generated ATP is then detected via a luciferase-based luminescent signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
MTH1 Activator-1 vs. MTH1 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between activating and inhibiting the MTH1 enzyme is critical for advancing cancer therapy and studying DNA damage repair mechanisms. This guide provides an objective comparison of MTH1 activator-1 and MTH1 inhibitors, supported by experimental data and detailed protocols.
MutT Homolog 1 (MTH1), a nudix hydrolase, plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP.[1][2][3] This "housekeeping" function prevents the incorporation of damaged nucleotides into DNA, thereby safeguarding genomic integrity.[1][2][3] Cancer cells, with their elevated levels of reactive oxygen species (ROS), exhibit a heightened reliance on MTH1 to mitigate oxidative stress and maintain survival.[4][5] This dependency has made MTH1 an attractive therapeutic target, leading to the development of both inhibitors and, more recently, activators of its enzymatic activity.
This guide will delve into the distinct mechanisms, experimental performance, and potential applications of these two opposing strategies for modulating MTH1 function.
At a Glance: this compound vs. MTH1 Inhibitors
| Feature | This compound (e.g., SU0448) | MTH1 Inhibitors (e.g., TH1579/Karonudib) |
| Primary Mechanism | Enhances the catalytic activity of MTH1. | Blocks the active site of MTH1, preventing the hydrolysis of oxidized nucleotides. |
| Cellular Consequence | Reduces the levels of oxidized nucleotides in the dNTP pool, leading to decreased incorporation of 8-oxo-dG into DNA.[6] | Increases the levels of oxidized nucleotides in the dNTP pool, leading to their incorporation into DNA, causing DNA damage and cell death.[2][4][7] |
| Therapeutic Hypothesis | Prophylactic or therapeutic strategy to protect against mutagenesis and tumorigenesis by enhancing DNA damage repair.[6][8] | Selective killing of cancer cells that are highly dependent on MTH1 for survival due to high oxidative stress.[2][4][7] |
| Effect on Cancer Cells | Reduces genomic DNA damage.[9] | Induces DNA damage, mitotic arrest, and apoptosis.[7][10][11] |
| Potential Applications | Cancer prevention in high-risk individuals; research tool to study the effects of enhanced oxidative damage repair.[6][8] | Cancer therapy, particularly for tumors with high oxidative stress.[2][4][7] |
Quantitative Performance Data
The following tables summarize key quantitative data for a representative MTH1 activator and inhibitor. It is important to note that these data are from different studies and direct comparison should be made with caution.
This compound (SU0448) Performance
| Parameter | Value | Cell Line/System | Reference |
| MTH1 Activation | 1000 ± 100% at 10 µM | In vitro enzymatic assay | [6] |
| 410 ± 60% at 5 µM | In vitro enzymatic assay | [6] | |
| Half Maximal Activity Concentration (AC50) | 5.5 µM | In vitro ARGO assay | [6][9] |
| Effect on 8-oxo-dG Levels | Significantly reduces 8-oxo-dG levels in cellular DNA. | HCC1806 cells | [9] |
| Cell Viability (IC50) | 36.1 µM | HCC1806 cells | [9] |
MTH1 Inhibitor (TH1579/Karonudib) Performance
| Parameter | Value | Cell Line/System | Reference |
| Cell Viability (IC50) | Varies by cell line (e.g., higher IC50 in vemurafenib-resistant CMM cells) | Cutaneous Malignant Melanoma (CMM) cells | [11] |
| In Vivo Tumor Growth Reduction | 80.5% reduction at 90 mg/kg (day 48) | Osteosarcoma xenograft model | [7] |
| Effect on 8-oxo-dG Levels | Increases 8-oxo-dG integration into tumor cell DNA. | Osteosarcoma xenograft model | [7] |
| Cellular Effects | Induces mitotic arrest, increases intracellular ROS, and enhances oxidative DNA damage. | Acute Myeloid Leukemia (AML) cells | [10] |
Signaling Pathways and Mechanisms of Action
The differential effects of MTH1 activators and inhibitors are rooted in their opposing impacts on the MTH1-mediated sanitization of the dNTP pool.
MTH1 Inhibition: A Strategy to Exploit Cancer's Achilles' Heel
Cancer cells, particularly those driven by oncogenes like RAS, MYC, and PI3K, exhibit high levels of ROS, leading to an abundance of oxidized nucleotides such as 8-oxo-dGTP.[4][5] MTH1 inhibitors block the hydrolysis of these damaged nucleotides. This leads to their incorporation into DNA during replication, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[2][4][7] This selective vulnerability of cancer cells forms the basis of MTH1 inhibition as a therapeutic strategy.
MTH1 Activation: A Protective Strategy Against Mutagenesis
Conversely, MTH1 activators enhance the enzyme's natural function. By boosting the hydrolysis of oxidized nucleotides, MTH1 activators reduce the likelihood of their incorporation into DNA. This mechanism is hypothesized to be a potential strategy for cancer prevention, particularly in individuals with a high risk of oxidative DNA damage.[6][8] It also serves as a valuable tool for studying the biological consequences of reducing oxidative stress on the nucleotide pool.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate MTH1 activators and inhibitors.
MTH1 Enzymatic Activity Assay
This protocol outlines a method to determine the in vitro enzymatic activity of MTH1 and assess the potency of inhibitors or activators.[12]
Materials:
-
Recombinant MTH1 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
8-oxo-dGTP substrate
-
MTH1 activator/inhibitor compounds
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (inhibitor or activator) in Assay Buffer.
-
Add 25 µL of the diluted compound or vehicle control to the wells of a 96-well plate.
-
Add 25 µL of diluted MTH1 enzyme to each well (except for 'no enzyme' controls). Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding 50 µL of 8-oxo-dGTP substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of the phosphate detection reagent.
-
Incubate at room temperature for 20-30 minutes for color development.
-
Measure the absorbance at a wavelength of 620 nm.
-
Calculate the percentage of inhibition or activation relative to the 'no compound' control.
8-oxo-dG ELISA for Cellular DNA Damage
This competitive ELISA protocol quantifies the level of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-oxo-dG) in DNA samples, a key biomarker for oxidative DNA damage.[8][13]
Materials:
-
DNA extraction kit
-
Nuclease P1, Alkaline Phosphatase
-
8-oxo-dG ELISA kit (containing 8-oxo-dG coated plate, anti-8-oxo-dG antibody, HRP-conjugate, TMB substrate, and stop solution)
-
Sample Diluent, Wash Buffer
-
Microplate reader
Procedure:
-
Harvest cells and extract genomic DNA.
-
Digest DNA to single nucleosides using nuclease P1 followed by alkaline phosphatase.
-
Prepare 8-oxo-dG standards and diluted DNA samples in Sample Diluent.
-
Add 50 µL of standards and samples in duplicate to the wells of the 8-oxo-dG immunoassay plate.
-
Add 50 µL of diluted anti-8-oxo-dG antibody to each well (except blank). Incubate for 1 hour at room temperature.
-
Wash the wells 6 times with 1X Wash Buffer.
-
Add 100 µL of HRP-conjugate to each well. Incubate for 1 hour at room temperature.
-
Wash the wells 6 times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate for 15 minutes in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Measure absorbance at 450 nm.
-
Calculate 8-oxo-dG concentrations from the standard curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
Cells and culture medium
-
96-well tissue culture plates
-
Test compounds (MTH1 activator or inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 15 minutes to 4 hours, shaking gently, to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
The modulation of MTH1 activity presents two distinct and compelling avenues for research and therapeutic development. MTH1 inhibitors capitalize on the inherent oxidative stress of cancer cells, offering a promising strategy for targeted cancer therapy. In contrast, MTH1 activators provide a means to bolster the cell's natural defense against oxidative DNA damage, with potential applications in cancer prevention and as a tool to explore the fundamental biology of DNA repair. The choice between these opposing strategies will depend on the specific research question or therapeutic goal. This guide provides a foundational understanding to aid researchers in navigating this complex and rapidly evolving field.
References
- 1. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. AXL and CAV-1 play a role for MTH1 inhibitor TH1579 sensitivity in cutaneous malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. agrisera.com [agrisera.com]
MTH1 Activator-1 Versus Other Oxidative Stress Modulators: A Comparative Guide
In the intricate landscape of cellular oxidative stress, a delicate balance between the production of reactive oxygen species (ROS) and the antioxidant defense systems is paramount for maintaining cellular health. An imbalance in favor of ROS leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Consequently, modulating oxidative stress has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of MTH1 activator-1 with other classes of oxidative stress modulators, namely Nrf2 activators, superoxide (B77818) dismutase (SOD) mimetics, and glutathione (B108866) peroxidase (GPX) activators. This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals.
Introduction to Oxidative Stress Modulators
Oxidative stress arises from an excess of ROS, which can damage cellular macromolecules such as DNA, proteins, and lipids. Cells have evolved sophisticated enzymatic and non-enzymatic antioxidant defense mechanisms to counteract this damage. Therapeutic intervention to mitigate oxidative stress can be broadly categorized into strategies that either enhance these natural defense systems or directly neutralize ROS. This guide focuses on four key classes of small molecule modulators that adopt these strategies.
-
MTH1 Activators: These compounds, such as this compound (SU0448), enhance the activity of the MutT Homolog 1 (MTH1) enzyme. MTH1 sanitizes the nucleotide pool by hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into DNA and thus averting mutations and DNA damage.
-
Nrf2 Activators: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Nrf2 activators, like sulforaphane, promote the translocation of Nrf2 to the nucleus, leading to a broad-spectrum antioxidant response.
-
Superoxide Dismutase (SOD) Mimetics: SODs are enzymes that catalyze the dismutation of the superoxide anion (O2•−) into molecular oxygen and hydrogen peroxide. SOD mimetics are synthetic compounds that mimic this catalytic activity, effectively scavenging superoxide radicals.
-
Glutathione Peroxidase (GPX) Activators: GPXs are a family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides, using glutathione (GSH) as a reducing agent. GPX activators enhance the activity of these enzymes, thereby neutralizing harmful peroxides.
Comparative Performance Data
The following tables summarize the quantitative data on the performance of representative compounds from each class of oxidative stress modulators. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various independent studies. The experimental conditions can vary, which should be taken into consideration when comparing the values.
Table 1: In Vitro Efficacy of Oxidative Stress Modulators
| Modulator Class | Representative Compound | Target | Assay Type | Efficacy Metric | Value | Reference |
| MTH1 Activator | This compound (SU0448) | MTH1 | Enzymatic Activity | AC50 | 5.5 µM | |
| MTH1 | Cellular Activity (HCC1806 cells) | % Activation at 20 µM | >200% | |||
| Nrf2 Activator | Sulforaphane | Nrf2 | Gene Expression (MCF7 cells) | NQO1 Fold Induction (15 µM) | ~8 | |
| Astemizole | Nrf2 | Gene Expression (MCF7 cells) | NQO1 Fold Induction (8 µM) | ~12 | ||
| SOD Mimetic | M40401 | Superoxide Dismutation | Stopped-flow Kinetic Analysis | Catalytic Rate Constant (kcat) | 1.6 x 10⁹ M⁻¹s⁻¹ | |
| M40403 | Superoxide Dismutation | Stopped-flow Kinetic Analysis | Catalytic Rate Constant (kcat) | 1.6 x 10⁷ M⁻¹s⁻¹ | ||
| GPX Activator | Compound 1d4 | GPX4 | Cell-free Enzymatic Assay | % Activity Increase at 20 µM | 150% | |
| Compound 102 | GPX4 | Cell-free Enzymatic Assay | Fold Activation | >2 |
Table 2: Cellular Effects of Oxidative Stress Modulators
| Modulator Class | Representative Compound | Cell Line | Effect Measured | Result | Reference |
| MTH1 Activator | This compound (SU0448) | HCC1806 | Reduction of 8-oxo-dG in DNA | Significant reduction | |
| Nrf2 Activator | Sulforaphane | Various | Increased Antioxidant Gene Expression | Upregulation of NQO1, HO-1, GCLM | |
| SOD Mimetic | MnTnBuOE-2-PyP⁵⁺ | HT29-MD2 | Suppression of LPS-induced Inflammation | Efficacious at 10 µM | |
| GPX Activator | Compound 102 | HEK293T | Inhibition of Intracellular ROS | Dose-dependent decrease |
Signaling Pathways
The mechanisms of action of these modulators are best understood by examining their respective signaling pathways.
cross-validation of MTH1 activator-1 effects in different cell lines
A comprehensive analysis of modulating MTH1 activity in cancer cell lines, offering a comparative overview of MTH1 activator-1 and various MTH1 inhibitors. This guide provides supporting experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in the field of oncology.
The MutT Homolog 1 (MTH1) protein has emerged as a significant target in cancer therapy due to its role in sanitizing the nucleotide pool, thereby preventing the incorporation of damaged bases into DNA. Cancer cells, with their high levels of reactive oxygen species (ROS), are particularly dependent on MTH1 to mitigate oxidative DNA damage.[1] This dependency has spurred the development of MTH1 inhibitors as a therapeutic strategy. Conversely, the recent discovery of MTH1 activators presents an alternative approach to modulate this pathway. This guide provides a comparative overview of the effects of this compound and prominent MTH1 inhibitors across different cancer cell lines.
Comparative Efficacy of MTH1 Modulators
The following tables summarize the quantitative effects of this compound and various MTH1 inhibitors on cancer cell lines. The data is compiled from multiple studies to provide a cross-validated perspective.
Table 1: Effects of this compound on MTH1 Activity and Oxidative DNA Damage
| Compound | Cell Line | Assay | Effect | Reference |
| This compound (SU0448) | In vitro | MTH1 Activity Assay | 1000 ± 100% activation at 10 µM | [2][3] |
| In vitro | MTH1 Activity Assay | 410 ± 60% activation at 5 µM | [2][3] | |
| Cellular | 8-oxo-dG Levels | Significant reduction in cellular DNA | [2][4] |
Table 2: Comparative Effects of MTH1 Inhibitors on Cancer Cell Viability
| Compound | Cell Line | Cell Type | GI50 / IC50 (µM) | Reference |
| TH588 | U2OS | Human osteosarcoma | 2 - 5 | [5] |
| A549 | Human lung adenocarcinoma | 2 - 5 | [5] | |
| H358 | Human lung adenocarcinoma | 2 - 5 | [5] | |
| MCF7 | Human breast adenocarcinoma | 2 - 5 | [5] | |
| (S)-crizotinib | U2OS | Human osteosarcoma | 2 - 5 | [5] |
| SW480 | Human colorectal cancer | Not specified, but reduces xenograft tumor formation | [5] | |
| AZ compounds 15 | U2OS, A549, H358, MCF7 | Various | >30 | [5] |
| AZ compounds 19 | U2OS, A549, H358, MCF7 | Various | 6 - 14 | [5] |
Table 3: Effects of MTH1 Inhibitors on DNA Damage Response (DDR) Markers
| Compound | Cell Line | DDR Marker | Effect | Reference |
| TH588 | U2OS | p-Ser15 p53, total p53, cleaved-PARP1 | Elevated | [5] |
| U2OS | γH2AX, RPA | No change | [5] | |
| (S)-crizotinib | Human colon carcinoma | 53BP1, autophosphorylated ATM | Increased immunofluorescent staining | [5] |
| Compound 19 | U2OS | p-Ser1981 ATM, p-Ser15 p53, γH2AX, RPA, cleaved PARP1 | No effect on DDR signaling activation or apoptosis | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
MTH1 Enzymatic Activity Assay (ARGO Assay)
The ARGO (ATP-releasing guanine-oxidized) probe-based assay is a sensitive method to measure MTH1's 8-oxodGTPase activity.
-
Reagent Preparation :
-
Prepare a reaction buffer containing 50 mmol/L NaCl, 10 mmol/L Tris-HCl (pH 7.9), 10 mmol/L MgCl₂, 1 mmol/L Na₃VO₄, and 1 mmol/L DTT in nuclease-free water.
-
Prepare the ARGO probe at a concentration of 40 µmol/L in the reaction buffer.
-
For inhibitor studies, prepare serial dilutions of the MTH1 inhibitor (e.g., TH588) in the reaction buffer. For activator studies, prepare the MTH1 activator solution.
-
-
Assay Procedure :
-
In individual reaction tubes on ice, combine cell/tissue lysate (2 µg) or recombinant MTH1/MTH2 with the ARGO probe solution to a final volume of 22 µL.
-
For inhibitor/activator studies, add the respective compound or DMSO as a control.
-
Incubate the reaction tubes at 30°C for 1 hour.
-
Transfer 5 µL of the reaction solution to a luminometer plate well containing 95 µL of a luciferase reaction solution.
-
Measure the luminescence after a 5-minute incubation.
-
-
Data Analysis :
-
To determine MTH1-specific activity, subtract the background luminescence (from samples with a saturating concentration of an MTH1 inhibitor) from the total luminescence.[6]
-
Cell Viability Assay (MTT/MTS)
These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
-
Cell Plating :
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of the MTH1 activator or inhibitor and incubate for the desired exposure period (e.g., 72 hours).
-
-
MTT Assay :
-
Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
-
MTS Assay :
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the GI50 or IC50 value.
-
Immunofluorescence Staining for 8-oxo-dG
This method allows for the in situ detection of oxidative DNA damage.
-
Cell Culture and Fixation :
-
Grow cells on coverslips and treat with the compounds of interest.
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
-
DNA Denaturation and Blocking :
-
Treat the cells with 2N HCl to denature the DNA, followed by neutralization with Tris-HCl.
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA and 0.1% Tween-20).
-
-
Antibody Incubation :
-
Incubate the cells with a primary antibody against 8-oxo-dG.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging :
Conclusion
The modulation of MTH1 activity presents a compelling therapeutic avenue in oncology. While MTH1 inhibitors have shown promise by exploiting the high oxidative stress in cancer cells to induce lethal DNA damage, the development of MTH1 activators offers a novel strategy aimed at enhancing the repair of oxidative DNA damage, potentially as a preventative or synergistic approach.[2][3] The data and protocols presented in this guide provide a foundational resource for researchers to objectively compare these strategies and design further investigations into the nuanced role of MTH1 in cancer biology. The contrasting effects of inhibitors and activators on cell viability and DNA damage underscore the importance of context-dependent evaluation in different cancer cell lines.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Repair of Oxidative DNA Damage with Small-Molecule Activators of MTH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. A Chimeric ATP-Linked Nucleotide Enables Luminescence Signaling of Damage Surveillance by MTH1, a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Fluorescence detection of 8-oxoguanine in nuclear and mitochondrial DNA of cultured cells using a recombinant Fab and confocal scanning laser microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of First-Generation MTH1 Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of first-generation small-molecule activators of the human MutT Homolog 1 (MTH1) enzyme. This analysis is based on currently available experimental data, with a focus on quantitative performance and detailed methodologies.
The MTH1 enzyme plays a critical role in maintaining genomic integrity by sanitizing the nucleotide pool. It hydrolyzes oxidized deoxyribonucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into DNA and thereby averting DNA damage and mutations. While much of the therapeutic focus has been on MTH1 inhibition in cancer, a counter-strategy of MTH1 activation is being explored for its potential to protect against tumorigenesis in individuals with elevated cancer risk by enhancing the repair of oxidative DNA damage.
The field of MTH1 activators is still emerging, and the concept of distinct "generations" of these molecules is not yet well-established in the scientific literature. This guide, therefore, focuses on the initial wave of discovered MTH1 activators, which are primarily derivatives of tyrosine kinase inhibitors.
Performance of First-Generation MTH1 Activators
The following table summarizes the in vitro activation of MTH1 by various first-generation compounds. The data is derived from studies utilizing a recombinant human MTH1 enzyme and an ATP-releasing guanine-oxidized (ARGO) probe assay. Activation is expressed as a percentage of the control (without an activator).
| Compound | % MTH1 Activation at 10 µM | % MTH1 Activation at 5 µM | % MTH1 Activation at 3 µM | Notes |
| Nilotinib | 250 ± 20 | - | - | Clinically used tyrosine kinase inhibitor, served as a starting point. |
| Ponatinib | 230 ± 10 | - | - | Another tyrosine kinase inhibitor that showed MTH1 activation. |
| Compound 7 | - | - | 350+ | High potency at lower concentrations. |
| Compound 8 | - | - | - | High maximal activation but lower potency. |
| Compound 14 | 1600 ± 200 | 350 ± 20 | Not Tested | Highest maximal activation observed. |
| Compound 25 | - | - | 350+ | High potency at lower concentrations. |
| Compound 26 | - | - | 350+ | High potency at lower concentrations; showed the largest activation of endogenous MTH1 in HCC1806 cells (500 ± 300% at 20 µM).[1] |
| Compound 40 | - | 400+ | - | Good potency. |
| Compound 41 | - | 400+ | - | Good potency. |
| SU0448 (Compound 43) | 1000 ± 100 | 410 ± 60 | - | A promising activator that demonstrated intracellular interaction with MTH1 and over 200% activation in HCC1806 cells at 20 µM.[1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: MTH1 signaling pathway in oxidative DNA damage prevention.
References
Validating the On-Target Effects of MTH1 Activator-1: A Comparative Guide Using CRISPR/Cas9
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of MTH1 activator-1, a small molecule designed to enhance the activity of the MTH1 enzyme. We objectively compare the gold-standard CRISPR/Cas9-mediated genetic ablation with alternative biochemical and cellular approaches, offering supporting experimental frameworks for each. This document is intended for researchers, scientists, and drug development professionals engaged in target validation and mechanism-of-action studies.
Introduction to MTH1 and the Role of this compound
MutT Homolog 1 (MTH1), also known as NUDT1, is a crucial enzyme that sanitizes the cellular nucleotide pool.[1][2][3][4] Under conditions of high oxidative stress, which are common in cancer cells, reactive oxygen species (ROS) can oxidize deoxyribonucleoside triphosphates (dNTPs).[3][5] MTH1 prevents genetic mutations by hydrolyzing these oxidized dNTPs, such as 8-oxo-dGTP and 2-OH-dATP, into their monophosphate forms, thereby preventing their incorporation into DNA during replication.[1][5][6][7] Due to their elevated ROS levels, many cancer cells show an increased reliance on MTH1 for survival, making it an attractive therapeutic target.[3][8]
While much research has focused on MTH1 inhibitors, this compound represents an alternative strategy. This small molecule enhances the endogenous enzymatic activity of MTH1, leading to a significant reduction in the levels of oxidized bases, like 8-oxo-dG, within cellular DNA.[9] The therapeutic hypothesis is that upregulating MTH1's protective function could delay or prevent tumorigenesis in individuals at high risk.[9] Validating that this activator works specifically through MTH1 is critical for its development.
Core Validation Strategy: CRISPR/Cas9-Mediated Knockout
The most definitive method to confirm that the effects of a molecule are target-specific is to demonstrate a loss of efficacy in the absence of that target. The CRISPR/Cas9 system provides a precise and permanent way to knock out the MTH1 gene, serving as the gold standard for on-target validation.
The central hypothesis is that if this compound exerts its effects by enhancing MTH1's function, then its ability to reduce cellular 8-oxo-dG levels will be completely abrogated in cells lacking the MTH1 gene.
Experimental Workflow for CRISPR/Cas9 Validation
Caption: Workflow for validating this compound on-target effects using CRISPR/Cas9.
Comparison of Validation Methodologies
While CRISPR/Cas9 knockout is the most rigorous approach, other methods can provide complementary evidence of on-target activity. Each has distinct advantages and limitations.
| Methodology | Principle | Primary Readout | Advantages | Limitations |
| CRISPR/Cas9 Knockout | Genetic ablation of the MTH1 gene to create a null background. | Loss of activator-induced reduction in 8-oxo-dG levels; No change in cell phenotype upon treatment. | Definitive on-target evidence; Permanent and stable genetic modification. | Time-consuming to generate and validate clonal cell lines; Potential for off-target gene edits. |
| RNA Interference (siRNA/shRNA) | Transient or stable knockdown of MTH1 mRNA, reducing protein expression. | Diminished effect of the activator, correlating with knockdown efficiency. | Faster than CRISPR-KO; Suitable for high-throughput screens. | Incomplete knockdown can lead to ambiguous results; Potential for off-target RNAi effects.[10] |
| In Vitro Enzymatic Assay (ARGO) | Direct measurement of MTH1's enzymatic activity on a synthetic substrate in the presence of the activator. | Increased rate of substrate hydrolysis (ATP production).[7][11] | Quantitative measure of direct enzymatic activation; High-throughput compatible. | Does not confirm target engagement within a cellular context; May not reflect in-cellulo potency. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of MTH1 protein upon ligand binding in cell lysates or intact cells. | Increased melting temperature (Tm) of MTH1 in the presence of the activator. | Confirms direct physical binding of the compound to the target protein in a cellular environment. | Does not measure functional effect (activation vs. inhibition); Can be technically challenging. |
| MTH1 Overexpression | Introduction of an exogenous MTH1 expression vector. | Phenocopies the effect of this compound, leading to baseline reduction in 8-oxo-dG. | Provides positive evidence for MTH1's role in the observed phenotype. | Overexpression may not be physiological and can lead to artifacts. |
Quantitative Data Comparison
The following table summarizes hypothetical data from the validation experiments described above, illustrating the expected outcomes that would confirm the on-target activity of this compound.
| Experimental Condition | Parameter Measured | Control (Vehicle) | This compound (10 µM) | Expected Outcome for On-Target Effect |
| Wild-Type (WT) Cells | 8-oxo-dG in DNA (ng/mg) | 5.2 ± 0.5 | 1.8 ± 0.3 | Significant reduction in 8-oxo-dG levels. |
| MTH1-KO Cells | 8-oxo-dG in DNA (ng/mg) | 12.5 ± 1.1 | 12.1 ± 0.9 | No significant change in 8-oxo-dG levels. |
| MTH1-siRNA Cells | 8-oxo-dG in DNA (ng/mg) | 9.8 ± 0.8 | 8.5 ± 0.7 | Attenuated or no reduction in 8-oxo-dG. |
| WT Cells + Oxidative Stress | Cell Viability (%) | 45 ± 5% | 78 ± 6% | Increased cell survival. |
| MTH1-KO Cells + Oxidative Stress | Cell Viability (%) | 21 ± 4% | 23 ± 5% | No protective effect on viability. |
| In Vitro ARGO Assay | MTH1 Activity (% of Control) | 100% | 410 ± 60% | [12] |
| CETSA | MTH1 Melting Temp. (°C) | 48.5°C | 52.1°C | Thermal stabilization, indicating direct binding. |
Key Experimental Protocols
CRISPR/Cas9-Mediated MTH1 Knockout Protocol
-
sgRNA Design : Design at least two single-guide RNAs (sgRNAs) targeting early, conserved exons of the human MTH1 (NUDT1) gene using a validated online tool to minimize off-target effects. A non-targeting sgRNA should be used as a negative control.
-
Vector Construction : Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).
-
Lentivirus Production and Transduction : Produce lentiviral particles in a packaging cell line (e.g., HEK293T). Transduce the target cancer cell line (e.g., U2OS, SW480) with the MTH1-targeting or non-targeting control lentivirus.
-
Selection and Clonal Isolation : Select transduced cells using the appropriate antibiotic (e.g., puromycin). Isolate single-cell clones via limiting dilution or fluorescence-activated cell sorting (FACS).
-
Knockout Validation :
-
Genomic DNA Analysis : Perform PCR amplification of the target region followed by Sanger sequencing or a T7 Endonuclease I (T7E1) assay to detect insertions/deletions (indels).
-
Western Blot : Confirm the complete absence of MTH1 protein expression in knockout clones compared to the wild-type parental line.
-
MTH1 Enzymatic Activity Measurement (ARGO Assay)
The ARGO (ATP-Releasing Guanine Oxidation) probe assay is a sensitive method to measure MTH1's 8-oxodGTPase activity.[7][11]
-
Lysate Preparation : Prepare cell or tissue lysates in a buffer compatible with the assay, ensuring the removal of endogenous ATP.
-
Reaction Setup : In a 96-well plate, combine the cell lysate with the ARGO probe and the this compound at various concentrations (or vehicle control). The ARGO probe is a chimeric nucleotide that, when cleaved by MTH1, releases ATP.[11]
-
Incubation : Incubate the reaction at 30°C for 30-60 minutes to allow for enzymatic cleavage.
-
Luminescence Reading : Add a commercial ATP-detection reagent (containing luciferase and luciferin) to each well. Measure the resulting luminescence using a plate reader. The signal is directly proportional to the MTH1 activity.
-
Data Analysis : Calculate the percentage of MTH1 activation relative to the vehicle-treated control.
Measurement of 8-oxo-dG in Genomic DNA
-
Cell Treatment : Plate wild-type and MTH1-KO cells. Treat with this compound or vehicle for 24-48 hours. Optionally, induce oxidative stress with a sub-lethal dose of an agent like H₂O₂ or menadione (B1676200) for a short period before harvesting.
-
DNA Isolation : Harvest cells and isolate genomic DNA using a commercial kit, ensuring minimal introduction of oxidative artifacts during the process.
-
DNA Digestion : Digest the genomic DNA to single nucleosides using a combination of nucleases (e.g., nuclease P1 and alkaline phosphatase).
-
Quantification :
-
ELISA : Use a competitive enzyme-linked immunosorbent assay (ELISA) kit specific for 8-oxo-dG for high-throughput analysis.
-
LC-MS/MS : For the most accurate and sensitive quantification, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the ratio of 8-oxo-dG to total deoxyguanosine (dG).
-
MTH1 Signaling Pathway and Activator Logic
The following diagrams illustrate the MTH1 pathway and the logical basis for the CRISPR validation experiment.
Caption: MTH1 pathway preventing incorporation of oxidized nucleotides into DNA.
Caption: Logic diagram comparing the expected outcomes in WT vs. MTH1-KO cells.
References
- 1. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. synthego.com [synthego.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. biocompare.com [biocompare.com]
- 7. A Chimeric ATP-Linked Nucleotide Enables Luminescence Signaling of Damage Surveillance by MTH1, a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased MTH1-specific 8-oxodGTPase activity is a hallmark of cancer in colon, lung and pancreatic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
MTH1 Activator-1 Efficacy: A Comparative Analysis in Normoxic vs. Hypoxic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purported efficacy of MTH1 activator-1 under normoxic and hypoxic conditions. As of the latest literature review, direct experimental studies quantitatively comparing the efficacy of "this compound" in normoxic versus hypoxic environments are not available. However, by examining the underlying biological principles of MTH1 function, the cellular response to hypoxia, and data from studies on MTH1 inhibitors, we can construct a well-grounded theoretical comparison to guide future research.
Executive Summary
MTH1 (MutT Homolog 1) is a critical enzyme in cellular defense, sanitizing the nucleotide pool by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, thereby preventing their incorporation into DNA and subsequent mutations. While MTH1 inhibitors have been extensively studied as potential anti-cancer agents, the therapeutic potential of MTH1 activators is an emerging area of interest, with compounds like SU0448 showing promise in enhancing DNA repair.[1][2] This guide explores the potential differential efficacy of a hypothetical "this compound" in oxygen-rich (normoxic) and oxygen-deprived (hypoxic) cellular environments, a key feature of the tumor microenvironment.
Theoretical Comparison of Efficacy
The efficacy of an MTH1 activator is likely to be context-dependent, with the oxygen tension of the cellular environment playing a significant role. Below is a table summarizing the potential differences in efficacy based on our current understanding of cellular metabolism and MTH1 function.
| Feature | Normoxic Conditions | Hypoxic Conditions | Rationale |
| MTH1 Expression | Baseline levels | Potentially upregulated via HIF-1α signaling in some cancers.[3] | Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen and has been linked to MTH1 expression. |
| Cellular Redox State | Balanced redox state | Increased Reactive Oxygen Species (ROS) production.[4] | Hypoxia can lead to mitochondrial dysfunction and increased production of ROS, leading to a more oxidized cellular environment. |
| Substrate Availability for MTH1 | Lower levels of oxidized nucleotides | Higher levels of oxidized nucleotides (e.g., 8-oxo-dGTP). | Increased ROS in hypoxia leads to greater oxidation of the nucleotide pool, providing more substrate for MTH1. |
| Predicted Efficacy of this compound | Moderate | Potentially Higher | In a high-substrate (oxidized nucleotides) environment, the effect of an allosteric activator could be more pronounced, leading to a greater reduction in DNA damage. |
| Potential for Therapeutic Synergy | Combination with agents inducing oxidative stress | Combination with therapies that are less effective in hypoxia (e.g., certain chemotherapies, radiotherapy). | Enhancing DNA repair in hypoxic regions could potentially protect healthy tissues or, conversely, be explored for its impact on tumor cell survival in combination with other treatments. |
Signaling Pathways and Experimental Workflows
To facilitate further research in this area, we provide diagrams illustrating the key signaling pathway and a general experimental workflow for comparing this compound efficacy in normoxic and hypoxic conditions.
Caption: MTH1 activity in normoxic versus hypoxic conditions.
References
- 1. Enhancing Repair of Oxidative DNA Damage with Small-Molecule Activators of MTH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 4. Redox signaling during hypoxia in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of MTH1 Activator Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different MTH1 activator compounds, supported by experimental data. It aims to facilitate informed decisions in the selection and application of these molecules for therapeutic and research purposes.
Human MutT Homolog 1 (MTH1) is a crucial enzyme in the cellular defense against oxidative stress. It sanitizes the nucleotide pool by hydrolyzing oxidized purine (B94841) deoxyribonucleoside triphosphates, such as 8-oxo-dGTP, preventing their incorporation into DNA and thereby averting mutations and cell death.[1][2] The activation of MTH1 is a promising therapeutic strategy, particularly in contexts of elevated oxidative stress, such as in cancer and inflammatory diseases.[1][3] This guide presents a head-to-head comparison of currently identified MTH1 activator compounds, detailing their performance based on available experimental data.
Performance of MTH1 Activator Compounds
The discovery of small-molecule activators of MTH1 has been largely pioneered by the work of Kool and colleagues, who identified several potent compounds derived from tyrosine kinase inhibitors.[4][5] These compounds have been shown to enhance the enzymatic activity of MTH1, leading to a reduction in oxidative DNA damage.[4][5]
| Compound ID | Parent Scaffold | % MTH1 Activation (Concentration) | AC50 (µM) | Cellular Effect | Reference |
| SU0448 (Compound 43) | Nilotinib/Ponatinib Analog | 1000 ± 100% (10 µM), 410 ± 60% (5 µM) | 5.5 | Reduces cellular 8-oxo-dG levels | [4] |
| Nilotinib | Tyrosine Kinase Inhibitor | >200% (200 µM) | - | - | [4] |
| Ponatinib | Tyrosine Kinase Inhibitor | >300% (10 µM) | - | - | [4] |
| Compound 1 | Nilotinib/Ponatinib Analog | 600 ± 100% (10 µM) | - | - | [4] |
| Compound 14 | Nilotinib/Ponatinib Analog | 1600% (10 µM) | - | High maximal activation, lower potency | [4] |
| Compound 25 | Nilotinib/Ponatinib Analog | ~350% (3 µM) | - | Greater apparent potency | [4] |
| Compound 26 | Nilotinib/Ponatinib Analog | ~350% (3 µM) | - | Greater apparent potency, highest cellular MTH1 activation | [4] |
| Compound 41 | Nilotinib/Ponatinib Analog | ~400% (5 µM) | 5.7 | Good potency | [4] |
MTH1 Signaling Pathway and Activator Mechanism
MTH1 plays a critical role in the DNA damage response pathway, particularly in mitigating the effects of reactive oxygen species (ROS). Under conditions of oxidative stress, cellular components, including dNTPs, can become oxidized. MTH1 specifically hydrolyzes oxidized purines like 8-oxo-dGTP and 2-OH-dATP into their monophosphate forms, preventing their incorporation into DNA by polymerases.[2] This "sanitizing" function is crucial for maintaining genomic integrity.
The expression and activity of MTH1 are influenced by various upstream factors. For instance, oncogenic signaling pathways driven by RAS, MYC, and PI3K are known to increase ROS production, thereby creating a greater reliance on MTH1 for cell survival.[2] Downstream of MTH1 activation, the reduced incorporation of oxidized nucleotides leads to a decrease in DNA lesions, such as 8-oxoguanine (8-oxoG), and a subsequent reduction in the activation of DNA damage response pathways.[3]
MTH1 activators are thought to function allosterically.[4] They bind to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity.[4][6] This is supported by the observation that preincubation of the enzyme with the activator is necessary to observe the full activating effect.[4]
Experimental Protocols
MTH1 Activity Assay (ARGO Probe Assay)
The ARGO (ATP-Releasing Guanine Oxidation) probe assay is a luminescence-based method for quantifying MTH1 activity.[4]
Principle: The assay utilizes a chimeric oligonucleotide probe containing 8-oxo-dG linked to ATP. MTH1's pyrophosphatase activity cleaves the 8-oxo-dGTP moiety, releasing ATP. The released ATP is then quantified using a luciferase/luciferin reaction, with the resulting luminescence being proportional to MTH1 activity.
Workflow:
References
- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the DNA repair enzymes MTH1 and OGG1 as a novel approach to treat inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Repair of Oxidative DNA Damage with Small-Molecule Activators of MTH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the molecular mechanism for the differential inhibitory activities of compounds against MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MTH1 Activator-1: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is paramount. This guide provides detailed procedures for the proper disposal of MTH1 activator-1, fostering a secure and responsible laboratory environment.
While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), adherence to established laboratory waste management protocols is essential to maintain safety and compliance with institutional and regulatory standards[1].
Summary of Key Information
The following table summarizes critical data for this compound (CAS No. 2803422-60-6) relevant to its handling and disposal[1].
| Parameter | Information |
| GHS Hazard Classification | Not a hazardous substance or mixture |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |
| Spill Cleanup | Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol |
| Disposal Consideration | Conduct disposal in accordance with country, federal, state, and local regulations |
Step-by-Step Disposal Protocol
This protocol outlines the decision-making process and subsequent actions for the proper disposal of this compound in various forms.
Unused or Surplus this compound (Solid Form)
For this compound in its original, solid form that is no longer needed:
-
Review Institutional Policies: Before proceeding, consult your institution's Environmental Health and Safety (EHS) guidelines. Many institutions have specific procedures for the disposal of non-hazardous chemical waste[2][3][4].
-
Labeling: Ensure the original container is clearly labeled with the full chemical name ("this compound") and CAS number (2803422-60-6). Do not use abbreviations[3].
-
Packaging: Keep the compound in its original, sealed container.
-
Disposal Request: Submit a chemical waste pickup request through your institution's EHS department. They will ensure the material is disposed of in accordance with all applicable regulations[3][5].
This compound Solutions (in Solvent)
For this compound that has been dissolved in a solvent:
-
Hazard Determination: The disposal procedure is dictated by the hazards of the solvent used.
-
Non-Hazardous Aqueous Solutions: If this compound is dissolved in a non-hazardous aqueous buffer (e.g., PBS) at a low concentration, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water. However, written permission from your institution's EHS department is often required for any sewer disposal [2][3].
-
Hazardous Solvents: If a hazardous solvent (e.g., flammable, corrosive, or toxic) was used, the mixture must be treated as hazardous waste.
-
-
Waste Collection:
-
Labeling: Affix a hazardous waste tag to the container. The tag must include:
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area within your laboratory until it is collected by EHS personnel[4].
-
Disposal: Arrange for pickup by your institution's hazardous waste program[5].
Empty this compound Containers
For containers that previously held this compound:
-
Decontamination: As a best practice, especially if the container will be disposed of as regular trash, it should be triple-rinsed with a suitable solvent (e.g., water or ethanol) capable of removing any residue[5][6].
-
Rinsate Disposal: The rinsate (the liquid from rinsing) must be collected and disposed of as chemical waste, following the procedures outlined in section 2[5].
-
Container Disposal: Once triple-rinsed, deface or remove the original chemical label to prevent confusion[5]. The empty, decontaminated container can then typically be disposed of in the regular laboratory trash or recycling, in accordance with your facility's policies.
Disposal Procedure Workflow
The following diagram illustrates the logical steps for determining the correct disposal path for this compound.
Caption: Workflow for this compound disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for MTH1 Activator-1
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with MTH1 activator-1. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound.
Personal Protective Equipment (PPE) and Safety Measures
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1] The following table summarizes the recommended personal protective equipment and safety measures.
| Equipment/Measure | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects eyes from potential splashes or aerosolized particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents direct skin contact with the compound. |
| Skin and Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. Use a NIOSH-approved respirator if dust or aerosols are generated. | Minimizes inhalation of airborne particles. |
| Ventilation | Work in a well-ventilated area. Use of a chemical fume hood is recommended for procedures that may generate dust or aerosols.[1] | Controls exposure and prevents the accumulation of vapors or dust. |
| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Standard practice to prevent accidental ingestion or contamination. |
| Emergency Stations | Ensure easy access to an eyewash station and safety shower.[1] | Provides immediate decontamination in case of accidental exposure. |
Safe Handling and Storage Workflow
Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety. The following diagram outlines the recommended workflow from receiving the compound to its final disposal.
Caption: Workflow for this compound from receipt to disposal.
Storage Conditions
To ensure the stability and efficacy of this compound, it is imperative to adhere to the recommended storage conditions.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: The compound can be shipped at room temperature for up to 2 weeks.[1]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures immediately.
| Situation | Action |
| Spill | 1. Evacuate the area. 2. Wear appropriate PPE. 3. For liquid spills, cover with an absorbent material (e.g., vermiculite, sand). 4. For solid spills, carefully sweep up the material, avoiding dust generation. 5. Collect the waste in a sealed container for disposal. 6. Clean the spill area with a suitable solvent and then with soap and water. 7. Ventilate the area. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek medical attention.[1] |
| Skin Contact | 1. Immediately wash the affected area with soap and plenty of water. 2. Remove contaminated clothing. 3. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | 1. Move the person to fresh air. 2. If breathing is difficult, give oxygen. 3. If not breathing, give artificial respiration. 4. Seek medical attention.[1] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[1] |
Disposal Plan
All waste materials containing this compound should be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a designated, sealed waste container. Do not dispose of down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, absorbent pads) should be treated as chemical waste and disposed of accordingly.
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Protocol: MTH1 Activity Assay
The following is a general protocol for assessing the activity of MTH1, as might be performed in studies involving this compound. This is based on principles from related research and should be adapted to specific experimental needs.
Caption: General workflow for an MTH1 enzymatic activity assay.
Materials:
-
MTH1 enzyme (recombinant)
-
This compound
-
8-oxo-dGTP (substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., malachite green for phosphate (B84403) detection)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the MTH1 enzyme, the diluted this compound (or vehicle control), and the assay buffer.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the 8-oxo-dGTP substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stopping agent (e.g., EDTA).
-
Add the detection reagent to quantify the amount of product formed (e.g., inorganic phosphate).
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of MTH1 activation relative to the vehicle control and determine the EC50 value of the activator.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
